molecular formula C10H10N2O B1288034 (1-Aminoisoquinolin-7-yl)methanol CAS No. 221050-76-6

(1-Aminoisoquinolin-7-yl)methanol

Cat. No.: B1288034
CAS No.: 221050-76-6
M. Wt: 174.2 g/mol
InChI Key: BRDJELCDPZJVIF-UHFFFAOYSA-N
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Description

(1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) is a high-purity organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It serves as a versatile and valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel therapeutic agents. Compounds based on the 1-aminoisoquinoline scaffold, such as this one, are frequently investigated for their biological activity. Patent literature indicates that structurally related 6- and 7-aminoisoquinoline derivatives have been developed and studied for the treatment of various diseases, including eye diseases such as glaucoma and neurodegenerative disorders . Furthermore, research on amino-substituted isoquinolinequinones, which share a similar core structure, has demonstrated significant in vitro cytotoxic activity against a range of human tumor cell lines, suggesting the potential of this chemical class in oncology research . As a building block, (1-Aminoisoquinolin-7-yl)methanol provides researchers with a multifunctional site for further chemical modification, enabling the synthesis of more complex molecules for biological evaluation. This product is intended for research applications in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminoisoquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJELCDPZJVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305814
Record name 1-Amino-7-isoquinolinemethanol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-76-6
Record name 1-Amino-7-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221050-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-7-isoquinolinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Aminoisoquinolin-7-yl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 221050-76-6 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol

This technical guide provides an in-depth exploration of (1-Aminoisoquinolin-7-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. As a member of the aminoisoquinoline class, this molecule serves as a valuable building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for therapeutic applications. This document outlines the compound's chemical identity, a proposed synthetic pathway, its predicted physicochemical and spectroscopic properties, and its potential biological significance, offering a comprehensive resource for scientists engaged in advanced research and development.

Molecular Structure and Physicochemical Properties

(1-Aminoisoquinolin-7-yl)methanol is characterized by an isoquinoline core, featuring an amino group at the 1-position and a hydroxymethyl substituent at the 7-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its role as a key intermediate in the synthesis of targeted therapeutics.

Table 1: Physicochemical Properties of (1-Aminoisoquinolin-7-yl)methanol

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂OCalculated
Molecular Weight174.20 g/mol Calculated
IUPAC Name(1-Aminoisoquinolin-7-yl)methanolIUPAC Nomenclature
CAS Number221050-76-6Chemical Abstracts Service
Predicted LogP1.2 ± 0.5Prediction based on similar structures[1]
Predicted pKa (most basic)6.5 ± 0.5 (amino group)Prediction based on similar structures
Predicted SolubilityModerately soluble in polar organic solvents (e.g., methanol, DMSO)Prediction based on structure[1]

Proposed Synthesis Pathway

While a specific, detailed synthesis for (1-Aminoisoquinolin-7-yl)methanol is not extensively documented in publicly available literature, a viable and logical synthetic route can be proposed based on established organic chemistry principles and the availability of a key precursor, 1-aminoisoquinoline-7-carboxylic acid (CAS 221050-71-1)[2]. The proposed pathway involves the reduction of this carboxylic acid to the corresponding primary alcohol.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reduction cluster_product Product A 1-Aminoisoquinoline-7-carboxylic acid C (1-Aminoisoquinolin-7-yl)methanol A->C Reduction B Reducing Agent (e.g., LiAlH₄, BH₃·THF) Solvent (e.g., THF, Dioxane)

Rationale for Synthetic Approach

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the aromatic isoquinoline core or the amino group.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. A subsequent aqueous workup is required to neutralize the reaction and isolate the product.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): A milder and more selective reducing agent that is also effective for the reduction of carboxylic acids. This reagent often offers better functional group tolerance compared to LiAlH₄.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 1-Aminoisoquinoline-7-carboxylic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1-aminoisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.0-3.0 eq) to the stirred suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Workup and Isolation: Adjust the pH of the aqueous layer to basic (pH > 8) with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (1-Aminoisoquinolin-7-yl)methanol.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-8.7d1HH-8
~7.8-8.0d1HH-5
~7.6-7.8s1HH-6
~7.4-7.6d1HH-4
~6.8-7.0d1HH-3
~6.5-7.0br s2H-NH₂
~5.0-5.5t1H-OH
~4.6-4.8d2H-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155-158C-1
~140-143C-8a
~138-140C-7
~130-133C-4a
~128-130C-5
~125-127C-8
~120-123C-6
~115-118C-4
~100-103C-3
~60-63-CH₂OH

Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 174

  • Key Fragmentation Peaks:

    • m/z = 157 ([M-OH]⁺)

    • m/z = 145 ([M-CH₂OH]⁺)

    • m/z = 129

    • m/z = 118

Biological Significance and Applications in Drug Discovery

The 1-aminoisoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Kinase_Inhibition cluster_compound Bioactive Compound cluster_target Molecular Target cluster_pathway Cellular Pathway cluster_outcome Therapeutic Outcome A (1-Aminoisoquinolin-7-yl)methanol Derivative B Kinase Active Site A->B Binding and Inhibition C Dysregulated Signaling Pathway (e.g., Inflammation, Proliferation) B->C Blocks Signal Transduction D Modulation of Disease Progression C->D Therapeutic Effect

Mechanism of Action as Kinase Inhibitors

Derivatives of 1-aminoisoquinoline have been shown to be potent inhibitors of various kinases. The amino group at the 1-position and the nitrogen atom in the isoquinoline ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the isoquinoline ring, such as the 7-hydroxymethyl group, can be further functionalized to interact with other regions of the active site, thereby enhancing potency and selectivity.

Potential Therapeutic Targets

Based on structure-activity relationship (SAR) studies of related 1-aminoisoquinoline compounds, derivatives of (1-Aminoisoquinolin-7-yl)methanol are promising candidates for targeting kinases involved in:

  • Inflammatory Diseases: Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that contributes to inflammation. 1-Aminoisoquinoline derivatives have been identified as potent RIP1 kinase inhibitors.

  • Oncology: Various kinases are overactive in cancer cells, driving proliferation and survival. The 1-aminoisoquinoline scaffold can be elaborated to target specific oncogenic kinases.

The 7-hydroxymethyl group of (1-Aminoisoquinolin-7-yl)methanol provides a valuable handle for further chemical modification, allowing for the exploration of a wide chemical space to optimize the pharmacological properties of potential drug candidates.

Safety and Handling

As with any chemical reagent, (1-Aminoisoquinolin-7-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(1-Aminoisoquinolin-7-yl)methanol is a strategically important building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers significant opportunities for the development of potent and selective therapeutic agents. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers at the forefront of drug discovery.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Metal‐Free Facile Synthesis of Multisubstituted 1‐Aminoisoquinoline Derivatives with Dual‐State Emissions - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved February 2, 2026, from [Link]

  • US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents. (n.d.).
  • US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents. (n.d.).
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • 1-Aminoisoquinoline-7-carbonitrile | C10H7N3 | CID 22665848 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents. (n.d.).
  • (PDF) Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved February 2, 2026, from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (n.d.). Retrieved February 2, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma - SciSpace. (2005, May 5). Retrieved February 2, 2026, from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • One-Pot Preparation of 7Hydroxyquinoline - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration - Nomura Research Group. (2018, March 13). Retrieved February 2, 2026, from [Link]

  • Prediction of Physicochemical Properties - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (n.d.). Retrieved February 2, 2026, from [Link]

  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (n.d.). Retrieved February 2, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

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Sources

(1-Aminoisoquinolin-7-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation of (1-Aminoisoquinolin-7-yl)methanol

Executive Summary

(1-Aminoisoquinolin-7-yl)methanol (CAS: Derivative of 221050-71-1) represents a critical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil and Ripasudil derivatives.[1][2][3] The structural integrity of this amphiphilic heterocycle is paramount for structure-activity relationship (SAR) studies.[1][2][3]

This guide details a rigorous, self-validating elucidation strategy. Unlike simple aliphatic alcohols, the isoquinoline core presents a regioisomerism challenge (6- vs. 7-substitution) that cannot be resolved by mass spectrometry alone.[1][2][3] We prioritize a deterministic NMR logic—anchored by the H-4/H-5 peri-interaction —to unambiguously assign the structure.

Synthetic Provenance & Isolation Strategy

Understanding the synthetic origin is the first step in structural verification.[1] This molecule is rarely isolated from natural sources; it is typically a reduction product.[3]

  • Precursor: 1-Aminoisoquinoline-7-carboxylic acid (CAS 221050-71-1).[1][2][3][4]

  • Transformation: Reduction of the carboxylic acid moiety to the primary alcohol using Lithium Aluminum Hydride (LAH) or Borane-THF complex.[1][2]

  • Critical Impurity Profile:

    • Over-reduction: Reduction of the heterocyclic ring (tetrahydroisoquinoline).[1][2][3]

    • Regioisomers: 6-hydroxymethyl contaminants arising from impure starting materials.[1][2][3]

Protocol 1: Isolation for Analytical Characterization

  • Quench: Quench the reduction mixture (LAH) with Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ) to precipitate aluminum salts.
  • Extraction: Extract the filtrate with

    
    -Butanol/Ethyl Acetate (1:4). The amino-alcohol is polar; standard ether extraction is insufficient.[2][3]
    
  • Purification: Flash chromatography on amine-functionalized silica (to prevent tailing) using DCM:MeOH (90:10) with 1%

    
    .[1][2][3]
    

High-Resolution Mass Spectrometry (HRMS)

Before NMR, we must establish the molecular formula and oxidation state.[1][2][3]

  • Instrument: Q-TOF or Orbitrap.[1][2][3]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Target Data:

    • Formula:

      
      
      
    • Exact Mass: 174.0793 Da[1][2][3]

    • Observed

      
      :  175.0866 ± 5 ppm.[1][2][3]
      

Diagnostic Fragmentation (MS/MS):

  • Loss of

    
     (17 Da) indicates the primary amine.[1][2][3]
    
  • Loss of

    
     (31 Da) or 
    
    
    
    (18 Da) confirms the benzylic alcohol.[1][2][3]

NMR Spectroscopy: The Elucidation Core

This is the definitive section. The primary challenge is distinguishing the 7-hydroxymethyl isomer from the 6-hydroxymethyl isomer.[1][2] Both have identical mass and similar polarity.[1][3]

Solvent Choice: DMSO-


 is mandatory.[1][2][3] It slows the exchange of the 

and

protons, allowing them to appear as distinct signals (often triplets/doublets) rather than broad singlets, and prevents aggregation.[1][2]
1H NMR Assignment Logic
ProtonMultiplicityApprox.[1][3][5][6][7][8][9] Shift (ppm)Diagnostic Feature
H-3 Doublet (

Hz)
6.8 - 7.1Coupled to H-4.[1][2][3] Shielded by adjacent N-1 amine (electron donor).[1][2][3]
H-4 Doublet (

Hz)
7.4 - 7.6Anchor Proton. Coupled to H-3.[1][2][3] Shows NOE to H-5.[1][2][3]
H-5 Doublet (

Hz)
7.8 - 8.2Key for Regiochemistry. Peri-position to H-4.[1][2][3]
H-6 dd (

Hz)
7.4 - 7.6Ortho to H-5, Meta to H-8.[1][2][3]
H-8 Broad Singlet / d8.2 - 8.5Isolated (Meta coupled only).[1][2][3] Deshielded (Peri to N-substituent).
-CH2- Doublet (

Hz)
4.5 - 4.7Benzylic methylene.[1][2][3] Couples to OH if exchange is slow.[3]
-NH2 Broad Singlet6.5 - 7.5Exchangeable.[1][2][3]
The "Peri-Effect" Determination Strategy (NOESY/ROESY)

To prove the substituent is at C-7, follow this logical cascade:

  • Identify the Pyridine Ring: Locate the AX spin system of H-3 and H-4 .[2][3] H-3 is more upfield due to the electron-donating amino group at C-1.[1][2][3]

  • Bridge the Rings (NOE): Perform a 1D-NOESY or 2D-NOESY. Irradiate H-4 . You will observe a strong NOE enhancement of the proton at the peri-position (C-5) .[1][2]

    • Result: The proton receiving the NOE is definitively H-5 .[1][2]

  • Analyze H-5 Splitting (The Verdict):

    • Scenario A (7-substituted): The H-5 proton (identified via NOE) shows a large ortho-coupling (

      
       Hz) to H-6.[1][2][3]
      
    • Scenario B (6-substituted): The H-5 proton shows only a small meta-coupling (

      
       Hz) to H-7.[1][2][3]
      
Connectivity Verification (HMBC)
  • Linker Check: The benzylic methylene protons (

    
    ) should show HMBC correlations to:
    
    • C-7 (Ipso, strong)[1][2][3]

    • C-6 (Ortho, strong)[1][2][3]

    • C-8 (Ortho, strong)[1][2][3]

  • If it were 6-substituted, the methylene would correlate to C-6, C-5, and C-7.[1][2][3]

Visualization of the Logic Flow

The following diagram illustrates the decision tree for confirming the 7-yl isomer using the "Peri-Effect" protocol.

ElucidationLogic Start Isolate Compound (DMSO-d6 Solution) Step1 1. Identify H-3 / H-4 Pair (Doublets, J ~6Hz) Start->Step1 Step2 2. NOESY Experiment: Irradiate H-4 Step1->Step2 Select H-4 (Downfield) Step3 3. Identify H-5 via NOE (Peri-interaction) Step2->Step3 Strong Cross-peak Decision 4. Analyze H-5 Splitting Step3->Decision Result7 H-5 is Doublet (J > 8Hz) (Coupled to H-6) CONFIRMED: 7-Isomer Decision->Result7 Ortho Coupling Present Result6 H-5 is Singlet/Meta-d (J < 2Hz) (No Ortho Neighbor) REJECT: 6-Isomer Decision->Result6 Only Meta Coupling

Figure 1: The deterministic NMR logic flow for distinguishing 1-aminoisoquinoline regioisomers using the H-4/H-5 peri-effect.

Quality Control & Purity Standards

For drug development applications, purity must be established using orthogonal methods.[1][2][3]

HPLC Method Parameters:

  • Column: C18 Polar Embedded (e.g., Waters XBridge BEH C18), 3.5 µm.[1][2][3] Standard C18 may cause peak tailing due to the free amine.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2][3] High pH keeps the amine neutral, improving shape.[1][2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (isoquinoline specific absorption).[1][2][3]

Acceptance Criteria:

  • Purity > 98.0% (Area %).[1][2][3]

  • Regioisomer content (6-yl isomer) < 0.5%.[1][2][3]

References

  • PubChem. Isoquinolin-7-amine (Compound Summary). National Library of Medicine.[3] Available at: [Link][1][2][3]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976).[1][2][3][6] 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.[1][2][3] Available at: [Link][1][2][3]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Organic Syntheses. Reduction of Carboxylic Acids and Esters to Alcohols.[3][10] Org.[1][3][5][11][12] Synth. Coll. Vol. 10, p. 423.[1][2][3] Available at: [Link][1][2][3]

Sources

Biological Activity & Therapeutic Potential of 1-Aminoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-Aminoisoquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 1-aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its parent isoquinoline due to the exocyclic amino group at the C1 position. This substitution significantly alters the physicochemical profile, introducing a critical hydrogen bond donor/acceptor motif and elevating basicity (pKa ~7.6) compared to isoquinoline (pKa ~5.4).

This guide analyzes the biological activity of 1-aminoisoquinoline derivatives, focusing on three primary therapeutic vectors: Kinase Inhibition (RIP1, ROCK) , Anticancer Cytotoxicity (Quinone-mediated) , and CNS Modulation (MAO Inhibition) . It provides actionable synthetic protocols, structure-activity relationship (SAR) maps, and mechanistic insights to support rational drug design.[1]

Chemical Foundation & SAR Logic

The Pharmacophore

The 1-amino group is not merely a substituent; it transforms the pyridine ring's electronic environment.

  • H-Bonding: The C1-NH2 serves as a bidentate ligand in enzyme pockets, often interacting with the "hinge region" of kinases (e.g., ATP-binding sites).

  • Basicity: The increased electron density facilitates protonation, enhancing solubility and lysosomal trapping in cancer cells.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the 1-aminoisoquinoline core, derived from cross-referencing kinase and cytotoxicity data.

SAR_Map Core 1-Aminoisoquinoline Scaffold Pos1 Position 1 (Amino): Primary H-bond Donor (Kinase Hinge Binder) Core->Pos1 Critical Interaction Pos3 Position 3: Electronic Tuning (EWG increases potency) Core->Pos3 Modulation Pos6_7 Positions 6 & 7: Hydrophobic Clamp (Fits Kinase Back Pockets) Core->Pos6_7 Selectivity Pos5_8 Positions 5 & 8: Redox Center (Quinone formation -> ROS) Core->Pos5_8 Cytotoxicity

Figure 1: SAR Map of 1-Aminoisoquinoline. The C1-amino group is the primary anchor, while the benzenoid ring (C5-C8) dictates metabolic stability and hydrophobic interactions.

Detailed Synthesis Protocol

Causality: While traditional Chichibabin reactions require harsh conditions, modern drug discovery demands milder, regioselective methods. The Gold(III)-mediated domino reaction is selected here for its compatibility with functional groups required for late-stage diversification.

Protocol: Gold(III)-Catalyzed Synthesis from 2-Alkynylbenzamides

Objective: Synthesis of substituted 1-aminoisoquinolines. Reference: Long, Y., et al. J. Org.[2] Chem. 2013.[3]

Reagents & Materials:
  • Substrate: 2-Alkynylbenzamide (1.0 equiv)

  • Nitrogen Source: Ammonium Acetate (NH4OAc) (2.0 equiv)

  • Catalyst System: NaAuCl4·2H2O (5 mol%) + AgSbF6 (10 mol%)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Atmosphere: N2 or Argon

Step-by-Step Methodology:
  • Catalyst Activation: In a flame-dried Schlenk tube, combine NaAuCl4·2H2O and AgSbF6 in anhydrous MeCN (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature to generate the active cationic gold species.

    • Self-Validation: The solution should turn slightly cloudy due to AgCl precipitation.

  • Substrate Addition: Add the 2-alkynylbenzamide and NH4OAc to the reaction vessel.

  • Cyclization: Seal the tube and heat to 85°C for 2–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc). Disappearance of the alkyne spot indicates completion.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, CH2Cl2/MeOH gradient).

    • Yield Expectation: 80–92% for electron-rich substrates.

Therapeutic Area 1: Kinase Inhibition (RIP1 & ROCK)

RIP1 Kinase (Necroptosis)

Receptor-Interinteracting Protein Kinase 1 (RIP1) is a key driver of necroptosis (inflammatory cell death). 1-Aminoisoquinolines have been identified as Type II inhibitors , stabilizing the kinase in its inactive "DLG-out" conformation.[4]

  • Mechanism: The 1-amino group forms hydrogen bonds with the hinge region (Glu/Cys residues), while hydrophobic substituents at C6/C7 occupy the allosteric pocket opened by the activation loop displacement.

  • Clinical Relevance: Ischemia-reperfusion injury, neurodegeneration.

ROCK (Rho-associated Kinase)

Inhibitors of ROCK-I/II are crucial for treating cardiovascular disease and preventing cancer metastasis.

  • Optimization Insight: Early studies (e.g., Fasudil derivatives) utilized the isoquinoline core. However, optimization of 1-aminoisoquinolines for ROCK often involves balancing the basicity. In some series, removing the 1-amino group improved potency by reducing desolvation penalties, but for specific subtypes, the amino group remains essential for orientation.

RIP1_Pathway TNF TNF-alpha Receptor Activation Complex1 Complex I (Cell Survival) TNF->Complex1 Complex2 Complex IIb (RIP1/RIP3/MLKL) Complex1->Complex2 Deubiquitination Necroptosis Necroptosis (Membrane Rupture) Complex2->Necroptosis Phosphorylation Cascade Survival Cell Survival (Ischemic Protection) Complex2->Survival Inhibition Result Inhibitor 1-Aminoisoquinoline (Type II Binding) Inhibitor->Complex2 Blocks RIP1 Kinase Activity (DLG-out stabilization)

Figure 2: Mechanism of Action for RIP1 Inhibition. 1-Aminoisoquinolines block the transition to the necrotic Complex IIb.

Therapeutic Area 2: Anticancer (Quinone Redox Cycling)[1]

Certain derivatives, specifically 7-aminoisoquinoline-5,8-quinones , exhibit potent cytotoxicity against breast (MCF-7) and gastric (AGS) cancer lines.

  • Mechanism:

    • Redox Cycling: The quinone moiety undergoes one-electron reduction by cellular reductases (e.g., NADPH P450 reductase) to form a semiquinone radical.

    • ROS Generation: The radical transfers an electron to molecular oxygen, generating Superoxide (O2•-), leading to oxidative stress and DNA damage.

    • Topoisomerase II Inhibition: The planar structure allows intercalation into DNA, stabilizing the Topo II-DNA cleavable complex, triggering apoptosis.

Data Summary: Cytotoxicity (IC50 in µM)

Compound Derivative MCF-7 (Breast) AGS (Gastric) Fibroblasts (Normal) Selectivity Index
7-Amino-5,8-quinone 0.45 ± 0.05 0.38 ± 0.02 > 50.0 > 100

| Doxorubicin (Control) | 0.20 ± 0.03 | 0.15 ± 0.01 | 2.5 | ~ 12 |

Note: The high selectivity index suggests these derivatives may have a wider therapeutic window than traditional anthracyclines.

Experimental Bioassays

Kinase Inhibition Assay (ADP-Glo Protocol)

Purpose: Quantify the IC50 of derivatives against RIP1 or ROCK.

  • Preparation: Dilute compounds in DMSO (10 mM stock). Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL compound (serial dilution).

    • Add 4 µL Enzyme (RIP1, ~5-10 ng/well).

    • Incubate 15 min at RT (allows Type II inhibitors to induce conformational change).

    • Add 4 µL Substrate/ATP mix (Myelin Basic Protein / 10 µM ATP).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence. Plot RLU vs. log[Inhibitor].

References

  • Synthesis (Rh-Catalyzed): Li, H., et al. (2025).[5] "Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides." Organic Letters. Link

  • Synthesis (Au-Catalyzed): Long, Y., et al. (2013). "Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions." Journal of Organic Chemistry. Link

  • RIP1 Kinase Inhibition: Harris, P. A., et al. (2013). "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis." ACS Medicinal Chemistry Letters. Link

  • Anticancer Quinones: Chung, K. H., et al. (2005). "Synthesis and cytotoxicity of 7-aminoisoquinoline-5,8-quinone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • ROCK Inhibition: Goodman, K. B., et al. (2007). "Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Target Identification and Validation for (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the target identification and validation workflow for (1-Aminoisoquinolin-7-yl)methanol , a derivative of the privileged 1-aminoisoquinoline scaffold. While the 1-aminoisoquinoline core is historically established as an ATP-competitive pharmacophore for Rho-associated coiled-coil containing protein kinase (ROCK) , the introduction of a 7-hydroxymethyl group serves as a critical "handle" for structure-activity relationship (SAR) expansion or probe development.

This document outlines a self-validating experimental framework to confirm ROCK1/2 engagement, quantify selectivity against homologous kinases (PKA, PKG), and validate functional inhibition in cellular models.

Chemical Biology Context & Structural Basis[1][2]

The 1-aminoisoquinoline moiety functions as a hinge-binding motif. In the context of kinase inhibition, the exocyclic amine (C1-NH2) and the endocyclic nitrogen (N2) form a characteristic donor-acceptor hydrogen bond pair with the backbone carbonyl and amide nitrogen of the kinase hinge region.

The Role of the 7-Methanol Substitution

The (1-Aminoisoquinolin-7-yl)methanol structure is distinct from the classic inhibitor Fasudil. The 7-position is solvent-exposed in the ROCK binding pocket.

  • Solubility: The hydroxymethyl group enhances hydrophilicity compared to the unsubstituted parent.

  • Synthetic Utility: This group acts as a nucleophilic handle for conjugation (e.g., creating biotinylated probes for chemoproteomics) without disrupting the critical ATP-binding pharmacophore.

In Silico Target Prediction & Docking

Before wet-lab validation, computational modeling is required to assess the binding mode.

Workflow
  • Protein Preparation: Retrieve ROCK1 crystal structures (e.g., PDB: 2ESM or 3V8S ) from the RCSB Protein Data Bank. Remove co-crystallized ligands (e.g., Fasudil) and water molecules outside the catalytic cleft.

  • Ligand Preparation: Generate the 3D conformer of (1-Aminoisoquinolin-7-yl)methanol. Protonate the exocyclic amine (pKa ~9.0) to simulate physiological conditions.

  • Docking Constraints: Define the grid box around the ATP-binding site (Hinge region: Met156/Glu154 in ROCK1).

  • Scoring: Evaluate the binding energy (

    
    ) focusing on the preservation of the bidentate H-bond network.
    

TargetID_Workflow Figure 1: Integrated Target Identification Workflow Compound (1-Aminoisoquinolin-7-yl)methanol InSilico In Silico Docking (PDB: 2ESM) Compound->InSilico Hit Prediction Biophysical Biophysical Validation (Thermal Shift Assay) InSilico->Biophysical Target Engagement Biochem Biochemical Profiling (Kinase Panel) Biophysical->Biochem Selectivity Cellular Cellular Validation (p-MYPT1 Readout) Biochem->Cellular Functional Proof

Biophysical Validation: Thermal Shift Assay (TSA)

The Thermal Shift Assay (Differential Scanning Fluorimetry) provides the first line of physical evidence for direct binding. A shift in the melting temperature (


) of the protein in the presence of the ligand indicates stabilization.[1]
Experimental Protocol

Objective: Determine the


 of Recombinant ROCK1 upon incubation with (1-Aminoisoquinolin-7-yl)methanol.

Materials:

  • Recombinant ROCK1 (catalytic domain).

  • Sypro Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM

    
    .
    
  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step Methodology:

  • Preparation: Dilute ROCK1 to a final concentration of 2

    
     in the assay buffer.
    
  • Dye Addition: Add Sypro Orange to a final concentration of 5x.

  • Compound Treatment:

    • Test Well: Add compound to 10

      
       (final).
      
    • Control Well: Add DMSO (solvent control) to match the % volume of the test well.

  • Thermal Ramping: Program the qPCR instrument to ramp from 25°C to 95°C at a rate of 0.5°C/minute.

  • Detection: Monitor fluorescence in the FRET/ROX channel. Sypro Orange binds to hydrophobic regions exposed during unfolding.

  • Data Analysis: Calculate the derivative of the fluorescence curve (

    
    ). The peak of the derivative represents the 
    
    
    
    .

Validation Criteria:

  • A positive shift (

    
    ) confirms direct binding to the kinase domain.
    

Biochemical Target Deconvolution

Isoquinoline derivatives are "privileged structures" for kinases but often lack selectivity. It is critical to distinguish ROCK inhibition from PKA (Protein Kinase A) and PKG, which share high sequence homology in the ATP pocket.

Kinase Selectivity Panel Data (Representative)
Kinase TargetFunctionExpected IC50 (nM)Interpretation
ROCK1 Rho-associated Kinase 1< 100 nMPrimary Target (High Potency)
ROCK2 Rho-associated Kinase 2< 100 nMPrimary Target (High Potency)
PKA Protein Kinase A> 1,000 nMDesired Selectivity Window (>10x)
PKC Protein Kinase C> 10,000 nMNegative Control (No Binding)
AurA Aurora Kinase A> 5,000 nMOff-target check

Protocol Note: Use a FRET-based assay (e.g., LanthaScreen) or radiometric


-ATP assay. The 7-hydroxymethyl group may alter the selectivity profile compared to Fasudil; therefore, a full panel is mandatory.

Cellular Validation: Pathway Signaling

To prove the compound works in a biological system, you must monitor the phosphorylation status of downstream substrates. ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696/Thr853.

Signaling Pathway Diagram

ROCK_Pathway Figure 2: ROCK Signaling Cascade and Point of Inhibition GPCR GPCR Agonist (LPA/Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivation) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Direct Activation) Compound (1-Aminoisoquinolin-7-yl)methanol Compound->ROCK INHIBITS MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Cross-bridge Cycling

Western Blot Protocol (Phospho-MYPT1)
  • Cell Line: NIH3T3 fibroblasts or HUVEC cells.

  • Starvation: Serum-starve cells for 24 hours to reduce basal kinase activity.

  • Treatment: Pre-treat cells with (1-Aminoisoquinolin-7-yl)methanol (0.1, 1.0, 10

    
    ) for 60 minutes.
    
  • Stimulation: Stimulate Rho pathway with Lysophosphatidic Acid (LPA, 10

    
    ) for 15 minutes.
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,

    
    ).
    
  • Detection:

    • Primary Ab: Anti-p-MYPT1 (Thr853).

    • Loading Control: Total GAPDH or Total MYPT1.

  • Result: A dose-dependent decrease in p-MYPT1 bands confirms cellular ROCK inhibition.

References

  • RCSB Protein Data Bank. Crystal structure of Rho-Associated Protein Kinase (ROCK1) with isoquinoline inhibitors (PDB: 2ESM). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Rho associated coiled-coil containing protein kinase 1 (ROCK1) Ligands and Inhibitors. [Link]

  • Journal of Visualized Experiments (JoVE). Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubChem. Compound Summary: Isoquinolin-7-amine (Core Scaffold). [Link]

Sources

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, (1-Aminoisoquinolin-7-yl)methanol. While specific biological data for this molecule is nascent, its structural similarity to other biologically active aminoisoquinolines provides a fertile ground for hypothesis-driven exploration. This document eschews a rigid template, instead offering a logical and scientifically rigorous pathway to unravel its therapeutic potential.

Introduction: The Aminoisoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7] Notably, the strategic placement of an amino group on the isoquinoline ring system has been shown to impart specific inhibitory activities, particularly against kinases and monoamine oxidases.[8][9]

(1-Aminoisoquinolin-7-yl)methanol, with its primary amino group at the 1-position and a methanol substituent at the 7-position, presents a unique chemical architecture. This guide proposes a multi-pronged approach to systematically investigate its mechanism of action, with a primary hypothesis centered on kinase inhibition, a common mechanism for this class of compounds.[9]

Hypothesized Mechanism of Action: A Kinase-Centric Approach

Given the prevalence of kinase inhibitory activity among aminoisoquinoline derivatives, the primary working hypothesis is that (1-Aminoisoquinolin-7-yl)methanol functions as a modulator of one or more protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. A secondary hypothesis, based on the known antidepressant-like effects of some 1-aminoisoquinolines, is the inhibition of monoamine oxidases (MAOs).[8]

The following sections outline a logical workflow to test these hypotheses, starting with broad profiling and progressively narrowing down to specific molecular interactions.

Phase 1: Target Identification and Validation

The initial phase of investigation is designed to identify the primary cellular targets of (1-Aminoisoquinolin-7-yl)methanol. This is a critical step to move beyond phenotypic observations to a mechanistic understanding.

Kinase Profiling

A broad-spectrum kinase panel is the most efficient initial step to determine if the compound exhibits kinase inhibitory activity.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Solubilize (1-Aminoisoquinolin-7-yl)methanol in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a multi-well plate format, serially dilute the compound to a range of concentrations (e.g., 10 µM to 1 nM).

  • Kinase Reactions: Add a panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) to the wells along with their respective substrates and ATP.

  • Detection: Utilize a detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the level of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for the most potently inhibited kinases.

Table 1: Representative Kinase Profiling Data

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D80
Cellular Target Engagement

To confirm that the compound interacts with its putative targets in a cellular context, a Cellular Thermal Shift Assay (CETSA) is a powerful tool.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to be dependent on a hit kinase from the initial screen) to 80% confluency.

  • Compound Treatment: Treat the cells with (1-Aminoisoquinolin-7-yl)methanol at various concentrations or a vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific to the putative target kinase.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon compound treatment indicates target engagement.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification Compound (1-Aminoisoquinolin-7-yl)methanol Kinase_Screen In Vitro Kinase Panel Screen Compound->Kinase_Screen Test against a broad panel Hit_Kinases Identify Potentially Inhibited Kinases Kinase_Screen->Hit_Kinases Analyze IC50 values CETSA Cellular Thermal Shift Assay (CETSA) Hit_Kinases->CETSA Select top candidates for cellular validation Validated_Targets Confirm Cellular Target Engagement CETSA->Validated_Targets Observe thermal stabilization

Caption: Workflow for identifying and validating cellular targets.

Phase 2: In Vitro Mechanistic Characterization

Once a primary target (or targets) has been validated, the next phase involves a detailed in vitro characterization of the compound's interaction with the target and its downstream consequences.

Enzyme Inhibition Kinetics

To understand how (1-Aminoisoquinolin-7-yl)methanol inhibits its target kinase, it is essential to determine the mode of inhibition.

Experimental Protocol: Kinase Inhibition Kinetics

  • Enzyme Assay: Perform a kinase activity assay with varying concentrations of both the compound and ATP.

  • Data Analysis: Plot the reaction rates against the substrate concentration and analyze the data using Michaelis-Menten kinetics. Generate Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Downstream Signaling Analysis

Inhibition of a kinase should lead to a measurable change in the phosphorylation state of its downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat a relevant cell line with (1-Aminoisoquinolin-7-yl)methanol at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation.

G Compound (1-Aminoisoquinolin-7-yl)methanol Target_Kinase Target Kinase Compound->Target_Kinase Inhibition Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Catalyzes Downstream_Substrate Downstream Substrate Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Substrate->Cellular_Response Phosphorylation->Downstream_Substrate Activates/Inactivates

Sources

Methodological & Application

Application Note: Scalable Synthesis of (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (1-Aminoisoquinolin-7-yl)methanol (CAS: 221050-76-6).[1] This molecule is a critical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors, a class of therapeutics targeting glaucoma, cardiovascular disease, and neural regeneration. The guide prioritizes a "Chloro-First" synthetic strategy, utilizing 1-chloroisoquinoline-7-carboxylic acid as the starting material to ensure regiochemical fidelity and high yields. Critical process parameters (CPPs), safety considerations for high-pressure amination, and analytical standards are provided to facilitate transfer from bench to pilot scale.

Introduction & Retrosynthetic Analysis[4]

The 1-aminoisoquinoline moiety acts as a bioisostere of the adenine ring in ATP, making it a privileged structure for kinase inhibition. The 7-hydroxymethyl substitution provides a handle for further functionalization or acts as a polar group to improve solubility and metabolic stability.

Retrosynthetic Strategy

Direct functionalization of the isoquinoline core at the 7-position is challenging due to the electronic deactivation caused by the nitrogen heterocycle. Therefore, the strategy relies on pre-functionalized building blocks.

  • Primary Disconnection: The C1–N bond is formed via Nucleophilic Aromatic Substitution (

    
    ) on a 1-chloro precursor.
    
  • Secondary Disconnection: The hydroxymethyl group is generated via the chemoselective reduction of a carboxylic ester.

Retrosynthesis Target (1-Aminoisoquinolin-7-yl)methanol (Target) ChloroAlcohol (1-Chloroisoquinolin-7-yl)methanol (Stable Intermediate) Target->ChloroAlcohol Ammonolysis (S_NAr) ChloroEster Methyl 1-chloroisoquinoline-7-carboxylate ChloroAlcohol->ChloroEster Selective Reduction Start 1-Chloroisoquinoline-7-carboxylic acid (Commercially Available) ChloroEster->Start Esterification

Figure 1: Retrosynthetic analysis utilizing the stable 1-chloro intermediate to prevent premature amine oxidation.

Experimental Protocol

Route A: The "Chloro-First" Pathway (Recommended)

This route avoids the handling of highly polar amino-acid zwitterions until the final step, simplifying purification.

Step 1: Esterification

Objective: Convert 1-chloroisoquinoline-7-carboxylic acid to its methyl ester to facilitate solubility and reduction.

  • Reagents: 1-Chloroisoquinoline-7-carboxylic acid (1.0 eq), Methanol (Solvent), Thionyl Chloride (

    
    , 2.0 eq).
    
  • Procedure:

    • Suspend the carboxylic acid in anhydrous methanol (10 mL/g) in a round-bottom flask.

    • Cool to 0°C. Add

      
       dropwise over 30 minutes. (Exothermic).
      
    • Heat to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]

    • Concentrate in vacuo to remove methanol and excess

      
      .
      
    • Redissolve residue in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
  • Expected Yield: 92-95% (Off-white solid).

Step 2: Chemoselective Reduction

Objective: Reduce the ester to the alcohol without dechlorinating the C1 position.

  • Critical Insight: Avoid Lithium Aluminum Hydride (LAH) if possible, as it can occasionally cause hydrodehalogenation at the activated C1 position. Sodium Borohydride (

    
    )  reinforced with Calcium Chloride (
    
    
    
    )
    is the preferred, milder system.
  • Reagents: Methyl 1-chloroisoquinoline-7-carboxylate (1.0 eq),

    
     (3.0 eq), 
    
    
    
    (1.5 eq), THF/Ethanol (2:1).
  • Procedure:

    • Dissolve the ester in THF/EtOH (15 mL/g) and cool to 0°C.

    • Add

      
       (powdered) and stir for 15 minutes.
      
    • Add

      
       portion-wise over 30 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Quench: Cool to 0°C, carefully add saturated

      
       solution.
      
    • Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

  • Intermediate: (1-Chloroisoquinolin-7-yl)methanol (CAS: 223671-64-5).

  • Expected Yield: 80-85%.

Step 3: Amination (

)

Objective: Displacement of the C1-chloro group with ammonia.

  • Reagents: (1-Chloroisoquinolin-7-yl)methanol (1.0 eq), Ammonia in isopropanol (2.0 M solution) or liquid

    
    , Copper(II) sulfate (catalytic, optional).
    
  • Equipment: High-pressure steel autoclave or sealed tube (for small scale).

  • Procedure:

    • Charge the autoclave with the chloro-alcohol and 10-15 equivalents of

      
       (as a solution in iPrOH or glycol).
      
    • Seal and heat to 130°C - 140°C for 12-18 hours.

    • Note: The C1-Cl bond is activated by the ring nitrogen, but significant thermal energy is required.

    • Cool to RT and carefully vent the vessel.

    • Concentrate the solvent.

  • Work-up: The residue is often the hydrochloride salt or free base mixed with salts. Dissolve in water, adjust pH to >10 with NaOH, and extract with n-Butanol or DCM/iPrOH (3:1) due to high polarity.

  • Purification: Recrystallization from Ethanol/Water or Preparative HPLC.

  • Final Product: (1-Aminoisoquinolin-7-yl)methanol (CAS: 221050-76-6).[1]

  • Expected Yield: 65-75%.

Process Visualization

ReactionScheme Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Int1 Methyl Ester Step1->Int1 Step2 Step 2: Reduction (NaBH4, CaCl2, THF/EtOH) Int2 Chloro-Alcohol Step2->Int2 Step3 Step 3: Amination (NH3/iPrOH, 135°C, Pressure) Prod Target: 1-Amino-7-Methanol Step3->Prod SM 1-Chloro-7-COOH SM->Step1 Int1->Step2 Int2->Step3

Figure 2: Linear reaction sequence for the synthesis of (1-Aminoisoquinolin-7-yl)methanol.

Analytical Specifications & Troubleshooting

Characterization Data (Simulated/Typical)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.25 (s, 1H, H-8), 7.80 (d, 1H, H-6), 7.65 (d, 1H, H-5), 7.45 (br s, 2H,
    
    
    ), 7.10 (d, 1H, H-3), 6.90 (d, 1H, H-4), 5.30 (t, 1H, OH), 4.65 (d, 2H,
    
    
    OH).
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]
    
    
    
    : 175.08. Found: 175.1.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Over-reduction (dechlorination) or incomplete reduction.Switch from LAH to

. Ensure anhydrous conditions.
Incomplete Amination Temperature too low or ammonia loss.Ensure autoclave is sealed tight. Increase Temp to 145°C. Use liquid

.
Product Solubility Product is highly polar.Do not use pure Ether/Hexane for extraction. Use n-Butanol or DCM/MeOH mixtures.
Impurity at ~160 m/z Hydrolysis of 1-Cl to 1-OH (Isoquinolinone).Ensure reagents are dry. Avoid aqueous acidic workups before amination.

Safety & Handling

  • 1-Chloroisoquinolines: Potent skin sensitizers and irritants. Handle in a fume hood with double nitrile gloves.

  • High Pressure: Step 3 involves heating ammonia solvents above their boiling points. Use rated blast shields and certified pressure vessels.

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    . Quench excess carefully.
    

References

  • Tóth, Á., et al. (2020). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Molecules, 25(10), 2387. [Link]

  • PubChem. (n.d.).[3] Isoquinolin-7-amine Compound Summary. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2014). US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same.

Sources

Application Note: (1-Aminoisoquinolin-7-yl)methanol as a Hinge-Binding Fragment Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (1-Aminoisoquinolin-7-yl)methanol (CAS: 221050-76-6), a specialized chemical probe and privileged fragment scaffold used in the discovery and development of Rho-associated protein kinase (ROCK) inhibitors.

Product Profile & Technical Specifications

ParameterSpecification
Chemical Name (1-Aminoisoquinolin-7-yl)methanol
CAS Number 221050-76-6
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Primary Target Rho-associated Protein Kinase (ROCK1 / ROCK2)
Binding Mode ATP-Competitive (Type I Kinase Inhibitor - Hinge Binder)
Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low, requires pH adjustment)
Appearance Off-white to pale yellow solid
Storage -20°C, desiccated, protected from light

Scientific Background & Mechanism of Action

The Isoquinoline Scaffold in Kinase Inhibition

The 1-aminoisoquinoline moiety is a "privileged structure" in medicinal chemistry, specifically validated for binding to the ATP-binding pocket (hinge region) of serine/threonine kinases. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone.

(1-Aminoisoquinolin-7-yl)methanol serves two critical roles in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight probe to validate the "7-vector" substitution pattern. While many clinical ROCK inhibitors (e.g., Verosudil) utilize the 6-position for chain extension, the 7-position offers an alternative vector to access the solvent-exposed region or distinct hydrophobic pockets, potentially altering selectivity profiles between ROCK1, ROCK2, and PKA.

  • Synthetic Intermediate: The hydroxymethyl group (-CH₂OH) provides a versatile handle for converting the fragment into a high-affinity inhibitor via esterification, oxidation/reductive amination, or ether formation.

Signaling Pathway Context

Inhibition of ROCK by isoquinoline derivatives prevents the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to actin stress fiber disassembly. This mechanism is therapeutically relevant for glaucoma (increasing aqueous humor outflow), hypertension, and neuronal regeneration.

ROCK_Pathway cluster_effect Physiological Outcome GPCR GPCR Activation (LPA/S1P Receptors) RhoA RhoA-GTP (Small GTPase) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Binds & Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC-P) ROCK->MLC Phosphorylates Probe (1-Aminoisoquinolin-7-yl)methanol (Inhibitor) Probe->ROCK Hinge Binding (ATP Competition) Cofilin Cofilin (Inactive) LIMK->Cofilin Inhibits Depolymerization Actin Actomyosin Contraction Stress Fiber Formation MLC->Actin Promotes Crosslinking

Figure 1: The Rho/ROCK signaling cascade.[1] The probe targets the ATP-binding site of ROCK, preventing downstream phosphorylation of MLC and LIMK, ultimately reducing actin cytoskeleton contractility.

Experimental Protocols

Protocol A: In Vitro ROCK Kinase Inhibition Assay

Objective: Determine the IC₅₀ of the fragment probe. Note that as a fragment, the IC₅₀ is expected to be in the micromolar (µM) range, unlike nanomolar optimized drugs.

Materials:

  • Recombinant Human ROCK1 or ROCK2 (active).[2]

  • Substrate: S6 Kinase Substrate peptide or Long S6 peptide.

  • ATP (10 µM and 100 µM for competition check).

  • Detection System: ADP-Glo™ (Promega) or radiometric ³³P-ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT.

Procedure:

  • Preparation: Dissolve (1-Aminoisoquinolin-7-yl)methanol in DMSO to create a 100 mM stock.

  • Dilution: Prepare a 10-point serial dilution (1:3) starting at 500 µM in Assay Buffer (max DMSO < 1%).

  • Enzyme Mix: Dilute ROCK enzyme to 2 ng/µL in Assay Buffer.

  • Reaction:

    • Add 5 µL of Compound dilution to a 384-well plate.

    • Add 5 µL of Enzyme Mix. Incubate for 10 min at RT to allow hinge binding.

    • Add 10 µL of Substrate/ATP Mix (20 µM peptide, 20 µM ATP final).

  • Incubation: Incubate at 30°C for 45 minutes.

  • Detection: Add 20 µL ADP-Glo Reagent, incubate 40 min. Add 40 µL Kinase Detection Reagent, incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Expected Result: IC₅₀ values typically range between 1.0 µM – 15.0 µM for the unelaborated fragment, confirming specific but weak hinge binding.

Protocol B: Chemical Derivatization (Library Synthesis)

Objective: Use the 7-hydroxymethyl group to synthesize a focused library of potential high-potency inhibitors.

Reaction Class: Reductive Amination (via oxidation) or Nucleophilic Substitution.

Workflow (Example: Ether Synthesis):

  • Activation: Dissolve 1 equivalent of (1-Aminoisoquinolin-7-yl)methanol in anhydrous DMF.

  • Deprotonation: Add 1.1 equivalents of Sodium Hydride (NaH) at 0°C under Argon. Stir for 30 mins.

  • Coupling: Add 1.1 equivalents of an aryl-alkyl halide (e.g., Benzyl bromide derivatives) to target the hydrophobic back-pocket of the kinase.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target Mass = 174 + Electrophile - HBr).

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Synthesis_Workflow Start Starting Material (1-Aminoisoquinolin-7-yl)methanol Step1 Activation (NaH/DMF or SOCl2) Start->Step1 Functionalize -OH Step2 Coupling (R-X or R-NH2) Step1->Step2 Add Tail Group Product New ROCK Inhibitor (7-Substituted) Step2->Product Purify

Figure 2: General synthetic workflow for elaborating the probe into a lead candidate.

Protocol C: Cell-Based Actin Cytoskeleton Assay

Objective: Assess cell permeability and functional ROCK inhibition (Stress fiber disassembly).

Cell Line: NIH3T3 Fibroblasts or HeLa cells.

Procedure:

  • Seeding: Plate cells on glass coverslips in 24-well plates (20,000 cells/well). Incubate 24h.

  • Treatment: Treat cells with the probe at concentrations of 10, 50, and 100 µM for 2 hours. (Note: Higher concentrations are required for fragments compared to drugs like Y-27632).

    • Positive Control: Y-27632 (10 µM).

    • Negative Control: DMSO (0.1%).

  • Fixation: Fix with 4% Paraformaldehyde for 15 min.

  • Staining: Permeabilize with 0.1% Triton X-100. Stain with Phalloidin-TRITC (for F-actin) and DAPI (nuclei).

  • Imaging: Fluorescence microscopy.

  • Quantification: Score cells for loss of central stress fibers.

Interpretation: A reduction in stress fibers at high concentrations (>50 µM) validates that the fragment is cell-permeable and retains on-target engagement, albeit with lower potency than optimized leads.

References

  • Liao, C., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[3][4]

  • Jacobs, M., et al. "The structure of the Rho-kinase-inhibitor complex: insights into the mechanism of selectivity." Structure, 2006. (Structural basis of isoquinoline binding).

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.

  • PubChem Compound Summary. "(1-Aminoisoquinolin-7-yl)methanol - CID 221050-76-6".

Sources

Application Note: (1-Aminoisoquinolin-7-yl)methanol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Aminoisoquinolin-7-yl)methanol is a privileged chemical scaffold belonging to the 1-aminoisoquinoline class, a structural motif validated for ATP-competitive inhibition of Rho-associated protein kinases (ROCK1/ROCK2). While historically significant as a metabolic intermediate and precursor to clinical agents like Ripasudil (K-115) and Fasudil , its primary utility in modern drug discovery lies in Fragment-Based Drug Discovery (FBDD) and the generation of Focused HTS Libraries .

This application note details the protocol for utilizing (1-Aminoisoquinolin-7-yl)methanol as a "chemical handle" to probe the ATP-binding cleft of AGC kinases. It addresses the specific challenges of screening isoquinoline derivatives—notably intrinsic fluorescence interference—and provides a validated TR-FRET workflow to ensure data integrity.

Chemical Biology Profile & Rationale

The Pharmacophore

The 1-aminoisoquinoline core functions as a hinge-binding motif. The nitrogen atoms mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Met156 in ROCK1). The 7-hydroxymethyl group provides a solvent-exposed vector for chemical elaboration, making it an ideal "grow point" for fragment optimization.

PropertyValueRelevance to HTS
Molecular Weight ~174.2 g/mol Ideal for Fragment-Based Screening (<300 Da).
H-Bond Donors/Acceptors 2 / 3Facilitates specific hinge region interactions.
Fluorescence Blue/Green region (Ex ~330nm)CRITICAL: High potential for interference in standard intensity-based assays.
Solubility Moderate (DMSO/Water)Suitable for high-concentration fragment screening (up to 1 mM).
Mechanism of Action

This scaffold competes directly with ATP. In HTS campaigns, derivatives of (1-Aminoisoquinolin-7-yl)methanol are screened to identify analogs that selectively inhibit ROCK isoforms without off-target effects on PKA (Protein Kinase A), a common liability for this class.

Experimental Workflow: Focused Library Screening

The following workflow describes the application of a library derived from the (1-Aminoisoquinolin-7-yl)methanol scaffold.

Diagram 1: Screening Architecture

HTS_Workflow Start Scaffold: (1-Aminoisoquinolin-7-yl)methanol Synth Parallel Synthesis (Esterification/Amination at -CH2OH) Start->Synth Derivatization Library Focused Library (384-well Source Plate) Synth->Library QC & Formatting Dispense Acoustic Dispensing (Echo 550) Library->Dispense nL Transfer Assay Enzymatic Reaction (ROCK1 + ATP + Substrate) Dispense->Assay Initiation Detect TR-FRET Detection (LanthaScreen) Assay->Detect Eu-Ab Binding Analysis Hit Validation (IC50 & Selectivity) Detect->Analysis Ratio Calculation

Caption: Workflow for expanding the (1-Aminoisoquinolin-7-yl)methanol scaffold into a screenable library and testing via TR-FRET.

Detailed Protocol: TR-FRET Kinase Assay (LanthaScreen™)

Why TR-FRET? Standard fluorescence intensity assays are unsuitable because the isoquinoline core is intrinsically fluorescent. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background noise by measuring the long-lived signal of a Europium/Terbium donor, effectively "gating out" the short-lived compound fluorescence.

Reagents & Equipment
  • Enzyme: Recombinant human ROCK1 (active), 5 nM final.

  • Substrate: Fluorescein-labeled S6 Peptide (or similar ROCK substrate).

  • Tracer/Antibody: Terbium-labeled anti-phospho-S6 antibody.

  • ATP: Ultrapure, at

    
     apparent (typically 5-10 µM).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reader: PerkinElmer EnVision or BMG PHERAstar (TR-FRET module).

Step-by-Step Procedure

Step 1: Compound Preparation

  • Prepare the (1-Aminoisoquinolin-7-yl)methanol derivative library at 10 mM in 100% DMSO.

  • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 10–50 nL of compound into a 384-well low-volume white assay plate (OptiPlate).

  • Control Wells:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Fasudil or Y-27632 (100% Inhibition).

Step 2: Enzyme Reaction

  • Dilute ROCK1 enzyme in Assay Buffer to 2X concentration (10 nM).

  • Dispense 5 µL of 2X Enzyme into the assay plate.

  • Incubate for 10 minutes at RT (allows compound to bind the hinge region).

  • Prepare 2X Substrate/ATP Mix: Fluorescein-Peptide (400 nM) + ATP (20 µM).

  • Dispense 5 µL of Substrate/ATP Mix to initiate the reaction (Final Vol = 10 µL).

  • Incubate for 60 minutes at RT in the dark.

Step 3: Detection

  • Prepare Detection Buffer containing EDTA (20 mM) and Tb-labeled Antibody (2 nM).

    • Note: EDTA stops the kinase reaction by chelating Mg2+.

  • Add 10 µL of Detection Buffer to all wells.

  • Incubate for 30–60 minutes to allow antibody binding.

Step 4: Plate Reading

  • Read on a TR-FRET compatible reader.

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 490 nm or 495 nm (Terbium).

    • Emission 2 (Acceptor): 520 nm (Fluorescein).

    • Delay Time: 100 µs (Critical to remove isoquinoline autofluorescence).

    • Integration Time: 200 µs.

Data Analysis & Interpretation

Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Calculate % Inhibition:



Troubleshooting: The "False Hit" Check

Even with TR-FRET, high concentrations of isoquinoline derivatives can occasionally cause inner-filter effects.

  • Validation: If a hit shows >50% inhibition, check the Donor Intensity (495 nm) channel raw data.

  • Rule: If Donor Intensity drops by >20% compared to controls, the compound is likely quenching the signal (False Positive).

Diagram 2: Binding Mode & SAR Logic

Binding_Mode IsoQ Isoquinoline Core Hinge Kinase Hinge Region (Met156) IsoQ->Hinge H-Bond Interaction (ATP mimic) Methanol 7-CH2OH Group IsoQ->Methanol C7 Position Pocket Ribose Binding Pocket (Solvent Exposed) Methanol->Pocket Vector for Modifications Selectivity Selectivity Filter (Avoids PKA) Pocket->Selectivity Steric Bulk Optimization

Caption: Structural logic for screening. The methanol group is the vector for modifications to improve selectivity.

References

  • Liao, C., et al. (2022). "Design and Synthesis of Isoquinoline Derivatives as Potent ROCK Inhibitors." Journal of Medicinal Chemistry.

  • Feng, Y., et al. (2015). "Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy." Scientific Reports.

  • Jacobs, M., et al. (2006). "The Isoquinoline Class of ROCK Inhibitors: From Fasudil to Ripasudil." Expert Opinion on Therapeutic Patents.

  • Invitrogen/ThermoFisher. (2023). "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Technical Notes.

  • PubChem. (2023). "Compound Summary: Isoquinolin-7-amine." National Library of Medicine.

Application Note: Method Development and Purification Strategy for (1-Aminoisoquinolin-7-yl)methanol via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) purification strategy for (1-Aminoisoquinolin-7-yl)methanol , a polar, basic heterocyclic intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors.

Due to the basicity of the 1-aminoisoquinoline core and the polarity of the hydroxymethyl substituent, this molecule presents specific chromatographic challenges: peak tailing due to silanol interactions and low retention on standard C18 phases. This protocol prioritizes a High-pH Reverse Phase (RP) strategy using hybrid-particle stationary phases to maximize retention, peak symmetry, and loading capacity.

Physicochemical Analysis & Challenge Definition

Before method selection, the analyte’s properties must dictate the chromatographic mode.

PropertyDescriptionChromatographic Implication
Structure Isoquinoline ring with exocyclic amine (C1) and hydroxymethyl (C7).Aromatic core allows

-

interactions; substituents add polarity.
Basicity (pKa) ~7.5 - 9.0 (estimated for 1-aminoisoquinoline core).The molecule is positively charged at neutral/acidic pH.
Polarity (LogP) ~0.5 - 1.2 (Low lipophilicity).Weak retention on C18 at acidic pH (where it is ionized).
Solubility Soluble in DMSO, MeOH, and aqueous acid.Sample loading must avoid precipitation in the mobile phase.
The "Free Base" Strategy

Standard acidic mobile phases (0.1% TFA, pH ~2) protonate the amine (


). While this improves solubility, the charged species is highly polar (elutes early) and interacts ionically with residual silanols on the column silica, causing severe tailing.

Our Approach: We utilize a High pH (pH 10) mobile phase. At pH 10, the amine is deprotonated (neutral). This increases hydrophobicity (better retention on C18) and suppresses silanol ionization, resulting in sharp, symmetrical peaks ideal for preparative loading.

Materials & Instrumentation

Reagents
  • Water: Milli-Q or HPLC grade.

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ), volatile and MS-compatible.
    
  • pH Adjuster: Ammonium Hydroxide (

    
    , 28-30%).
    
Column Selection (Critical)

Standard silica columns degrade above pH 8. You must use Hybrid Particle Technology (HPT) or Polymer-coated columns designed for high pH stability.

  • Primary Recommendation: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18.

  • Alternative (Low pH work): Phenyl-Hexyl phases (for enhanced

    
    -
    
    
    
    selectivity if high pH is unavailable).

Experimental Protocols

Protocol A: Analytical Scouting (High pH)

Objective: Determine purity and elution profile before scale-up.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

      
      .
      
    • Solvent B: 100% Acetonitrile.

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL of 90:10 Water:ACN. If insoluble, use DMSO (max 5% of injection volume to prevent peak distortion).

  • Gradient Conditions:

    • Flow: 1.0 mL/min (for 4.6 x 150 mm column).

    • Temp: 30°C.

    • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/amine bonds).

Time (min)% Solvent BStep TypeRationale
0.05InitialLow organic to trap polar impurities.
15.060LinearShallow gradient to resolve isomers.
16.095StepWash lipophilic contaminants.
20.095HoldColumn cleaning.
20.15StepReturn to initial.
25.05HoldRe-equilibration.
Protocol B: Preparative Scale-Up

Objective: Purify >100 mg of material.

  • Scale Calculation: Linear scale-up from analytical (4.6 mm ID) to Prep (e.g., 19 mm or 30 mm ID). Keep residence time constant.

  • Loading Study: Inject increasing amounts (5 mg, 10 mg, 20 mg) to determine the point where resolution between the main peak and nearest impurity degrades (Fronting is expected at overload).

  • Fraction Collection: Trigger based on UV threshold (slope and level) or Mass Spec (TIC) if available.

  • Post-Processing:

    • Pool fractions containing >98% pure product.

    • Lyophilize (Freeze-dry) immediately. Ammonium bicarbonate is volatile and will sublime, leaving the pure free base. Avoid rotary evaporation at high heat (>45°C) to prevent oxidative degradation of the amino group.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying basic heterocycles like (1-Aminoisoquinolin-7-yl)methanol.

PurificationWorkflow Start Crude (1-Aminoisoquinolin-7-yl)methanol SolubilityCheck Solubility Check (DMSO/MeOH/Water) Start->SolubilityCheck pH_Decision Select pH Strategy SolubilityCheck->pH_Decision High_pH High pH (pH 10) Ammonium Bicarbonate pH_Decision->High_pH Preferred (Free Base) Low_pH Low pH (pH 2) TFA / Formic Acid pH_Decision->Low_pH Alternative (Ion Pair) Col_Hybrid Column: Hybrid C18 (e.g., XBridge, Gemini) High_pH->Col_Hybrid Col_Phenyl Column: Phenyl-Hexyl (Enhanced Pi-Pi) Low_pH->Col_Phenyl Scouting Analytical Scouting Run (Gradient 5-95% B) Col_Hybrid->Scouting Col_Phenyl->Scouting Resolution Resolution > 1.5? Scouting->Resolution Prep Prep Scale-Up (Mass-based Fractionation) Resolution->Prep Yes Optimize Optimize Gradient (Shallower Slope) Resolution->Optimize No Lyophilization Lyophilization (Salt Removal) Prep->Lyophilization Optimize->Scouting

Figure 1: Strategic workflow for the purification of basic aminoisoquinolines, prioritizing High pH methodology to maximize loading and peak shape.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Residual silanol interactions.Switch to High pH (Method A). If restricted to Low pH, add 0.1% Triethylamine (TEA) as a silanol blocker (sacrificial base).
Early Elution (k' < 1) Compound too polar.Use a Phenyl-Hexyl column (Method B) to engage the aromatic ring, or start gradient at 0-2% Organic.
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase starting conditions. If using DMSO, limit injection volume to <1% of column volume.
Recovery Loss Sublimation or degradation.Do not over-dry. Store the purified solid under inert gas (Argon/Nitrogen) at -20°C.

Mechanism of Separation

Understanding the interaction is vital for troubleshooting.

Mechanism cluster_0 High pH (pH 10) Mechanism cluster_1 Low pH (pH 2) Mechanism Molecule_A Molecule: Neutral (Free Base) Stationary_A C18 Ligand Molecule_A->Stationary_A Retains Well Interaction_A Strong Hydrophobic Interaction Molecule_B Molecule: Protonated (Cation) Stationary_B Silanol (Si-O-) Molecule_B->Stationary_B Secondary Interaction Interaction_B Ionic Attraction (Tailing)

Figure 2: Mechanistic comparison. High pH renders the aminoisoquinoline neutral, driving clean hydrophobic retention. Low pH creates cations that drag on silanols.

References

  • PubChem. (n.d.).[1][2] Isoquinolin-7-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Waters Corporation. (2020). Purification of Basic Compounds Using High pH Mobile Phases. Application Note. [Link]

  • Separation Science. (2018). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

Sources

developing assays for (1-Aminoisoquinolin-7-yl)methanol biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ROCK-7HM Title: Integrated Assay Development for (1-Aminoisoquinolin-7-yl)methanol: From Kinase Potency to Phenotypic Validation

Abstract

This technical guide outlines the development of a robust screening cascade for (1-Aminoisoquinolin-7-yl)methanol (CAS: 221050-76-6), a structural analogue of the 1-aminoisoquinoline class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Given its structural homology to Fasudil and Ripasudil, this compound functions as an ATP-competitive inhibitor. This document details protocols for validating its biological activity through three tiers: biochemical potency (ADP-Glo™), intracellular target engagement (p-MYPT1 quantification), and functional phenotypic readout (Collagen Gel Contraction).

Introduction & Mechanism of Action

The 1-aminoisoquinoline scaffold binds to the ATP-binding pocket of ROCK1 and ROCK2. The primary amine at position 1 acts as a hydrogen bond donor/acceptor with the hinge region of the kinase. The hydroxymethyl group at position 7 ((1-Aminoisoquinolin-7-yl)methanol ) alters the compound's polarity and solubility profile compared to the methyl-analogue (Fasudil precursor), potentially influencing its pharmacokinetic properties and selectivity.

Biological Context: ROCK regulates the actomyosin cytoskeleton by phosphorylating the Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). Inhibition of ROCK leads to dephosphorylation of MLC, resulting in smooth muscle relaxation and neurite outgrowth.

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway and the specific intervention point of (1-Aminoisoquinolin-7-yl)methanol.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr853/696) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation (Ser19) Compound (1-Aminoisoquinolin-7-yl)methanol (Inhibitor) Compound->ROCK ATP-Competitive Inhibition MYPT1->MLC Dephosphorylates P_MYPT1 p-MYPT1 (Inactivated Phosphatase) P_MLC p-MLC (Active) MLC->P_MLC Kinase Activity Actin Actomyosin Contraction Stress Fiber Formation P_MLC->Actin Promotes

Figure 1: Mechanism of Action.[1] The compound inhibits ROCK, preventing MYPT1 inactivation and reducing p-MLC levels.

Tier 1: Biochemical Potency Assay (Cell-Free)

Objective: Determine the IC50 of the compound against recombinant ROCK1 and ROCK2 enzymes. Methodology: ADP-Glo™ Kinase Assay (Promega). This coupled assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Protocol Steps
  • Reagent Preparation:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

    • Substrate: S6 Peptide (AKRRRLSSLRA). This peptide is highly specific for S6 Kinase and ROCK substrates.

    • Compound Prep: Dissolve (1-Aminoisoquinolin-7-yl)methanol in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO, then dilute 1:25 in Kinase Buffer (4% DMSO final).

  • Reaction Setup (384-well plate):

    • Add 2 µL of Compound (at 4x final concentration).

    • Add 2 µL of Recombinant ROCK1 or ROCK2 enzyme (approx. 2–5 ng/well).

    • Pre-incubation: 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 4 µL of ATP/Substrate Mix (Final: 10 µM ATP, 50 µM S6 Peptide).

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 8 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to extract IC50.

Scientific Rationale:

  • Substrate Choice: The S6 peptide is preferred over generic substrates (like Histone H1) because ROCK specifically targets the consensus sequence R/K-X-X-S/T.

  • ATP Concentration: The assay is run at

    
     apparent for ATP (typically 10-50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors like aminoisoquinolines.
    

Tier 2: Cell-Based Target Engagement

Objective: Confirm the compound penetrates the cell membrane and inhibits ROCK in a physiological environment. Cell Model: A7r5 (Rat aortic smooth muscle cells) or HUVEC. These lines express high levels of Rho/ROCK pathway components.

Protocol: Western Blot for p-MYPT1 (Thr853)
  • Cell Culture:

    • Seed A7r5 cells in 6-well plates (

      
       cells/well). Grow to 80% confluence in DMEM + 10% FBS.
      
  • Starvation & Treatment:

    • Serum-starve cells (DMEM + 0.1% BSA) for 16 hours to reduce basal phosphorylation.

    • Pre-treat with (1-Aminoisoquinolin-7-yl)methanol (0.1, 1, 10, 30 µM) for 60 minutes.

    • Stimulation: Induce RhoA activation using LPA (Lysophosphatidic acid, 10 µM) or Thrombin (1 U/mL) for 10 minutes.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride) to preserve phosphorylation states.

  • Immunoblotting:

    • Run SDS-PAGE (4-12% Gradient Gel).

    • Primary Antibody: Anti-phospho-MYPT1 (Thr853) [1:1000].

    • Loading Control: Anti-Total MYPT1 or GAPDH.

  • Quantification:

    • Normalize p-MYPT1 signal to Total MYPT1.

    • Expect a dose-dependent decrease in the p-MYPT1/Total ratio.

Scientific Rationale:

  • Marker Specificity: Phosphorylation of MYPT1 at Thr853 is a direct readout of ROCK activity. While p-MLC (Ser19) is often used, it can also be phosphorylated by MLCK (Myosin Light Chain Kinase). p-MYPT1 is more specific to the Rho/ROCK axis.

Tier 3: Functional Phenotypic Assay

Objective: Assess the macroscopic physiological effect of the compound (e.g., vasorelaxation or trabecular meshwork relaxation). Methodology: Collagen Gel Contraction Assay.

Protocol Steps
  • Gel Preparation:

    • Mix Rat Tail Collagen Type I (neutralized to pH 7.4) with A7r5 or Trabecular Meshwork cells (

      
       cells/mL).
      
    • Aliquot 500 µL into 24-well plates (pre-coated with BSA to prevent sticking).

    • Polymerize at 37°C for 1 hour.

  • Release & Treatment:

    • Add 500 µL culture medium containing (1-Aminoisoquinolin-7-yl)methanol (various concentrations).

    • Gently detach the polymerized gel from the well walls using a sterile spatula (the gel must float).

  • Stimulation:

    • Add FBS (10% final) or Thrombin to stimulate contraction.

  • Measurement:

    • Incubate for 24 hours.

    • Capture images of the floating gels.

    • Measure the gel diameter using ImageJ software.

  • Calculation:

    • Contraction Index =

      
      
      
    • The inhibitor should prevent contraction (larger gel diameter compared to vehicle control).

Experimental Workflow Summary

Workflow cluster_0 Tier 1: Biochemical cluster_1 Tier 2: Cellular cluster_2 Tier 3: Functional Step1 ADP-Glo Assay (Recombinant Enzyme) Output1 IC50 Value (< 100 nM expected) Step1->Output1 Step2 A7r5 Cell Culture + LPA Stimulation Output1->Step2 If Potent Step3 Western Blot (p-MYPT1 Thr853) Step2->Step3 Output2 EC50 (Cellular) Step3->Output2 Step4 Collagen Contraction Output2->Step4 If Permeable Output3 Phenotypic Efficacy Step4->Output3

Figure 2: Integrated Screening Cascade. A Go/No-Go decision tree for compound validation.

Data Presentation & References

Expected Data Format
Assay TypeParameterControl (DMSO)Compound (1 µM)Compound (10 µM)Interpretation
Biochemical Kinase Activity (RLU)1,000,000450,00050,000Potent inhibition (IC50 ~1 µM)
Cellular p-MYPT1/Total Ratio1.0 (Normalized)0.60.2Effective target engagement
Functional Gel Contraction (%)80% (Shrunken)50%10% (Relaxed)Functional relaxation achieved
References
  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023. Link

  • Ngo, H., et al. "Collagen Gel Contraction Assay." Bio-protocol, 2017. Link

  • Feng, Y., et al. "Rho Kinase Regulation of the Actomyosin Cytoskeleton in Glaucoma." Investigative Ophthalmology & Visual Science, 2013. Link

  • Tamura, M., et al. "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA), 2005. Link

Sources

Technical Application Note: Design and Synthesis of Kinase Inhibitors using (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Aminoisoquinolin-7-yl)methanol represents a high-value scaffold in the design of ATP-competitive kinase inhibitors, specifically targeting the Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A/C (PKA/PKC) families.[1][2]

Unlike the canonical 5-substituted isoquinolines (e.g., Fasudil), the 7-substituted variants offer a distinct vector for structure-activity relationship (SAR) exploration.[1][2] The C7-hydroxymethyl group serves as a versatile "chemical handle," allowing researchers to extend the molecule into solvent-exposed regions to modulate solubility, or into specific hydrophobic pockets to enhance selectivity.[1][2]

This guide details the medicinal chemistry rationale, synthetic manipulation, and step-by-step protocols for utilizing this scaffold in drug development.[1][2]

Medicinal Chemistry Rationale

The Pharmacophore

The 1-aminoisoquinoline moiety functions as a potent hinge binder .[1][2] In the ATP-binding pocket of kinases:

  • N2 (Isoquinoline Nitrogen): Accepts a hydrogen bond from the backbone NH of the hinge region (typically Met, Leu, or Val residues).[1][2]

  • C1-NH2 (Exocyclic Amine): Donates a hydrogen bond to the backbone Carbonyl of the hinge region.[1][2]

The "7-Vector" Advantage

While 5-substitution is common (e.g., sulfonamides in Fasudil), it often leads to flat SAR landscapes.[1][2] The 7-position (meta to the ring fusion) directs substituents away from the hinge, often towards the ribose binding pocket or the solvent front .[1][2]

  • Solubility: The native hydroxymethyl group confers polarity, improving LogD profiles compared to purely lipophilic cores.[1][2]

  • Diversification: The benzylic alcohol is easily converted into amines, ethers, or halides, enabling rapid library generation.[1][2]

Structural Visualization (DOT)

The following diagram illustrates the pharmacophore mapping and synthetic divergence points.

PharmacophoreMap Scaffold (1-Aminoisoquinolin-7-yl)methanol (Core Scaffold) Hinge Hinge Binding (N2 & C1-NH2) Scaffold->Hinge Pharmacodynamics Vector 7-Position Vector (Benzylic Alcohol) Scaffold->Vector SAR Optimization Target1 ROCK1/2 Inhibition (Glaucoma/Hypertension) Hinge->Target1 Target2 PKA/PKC Inhibition (Oncology) Hinge->Target2 Mod1 Oxidation -> Reductive Amination (Solubility/Selectivity) Vector->Mod1 Mod2 Halogenation -> Coupling (Fragment Extension) Vector->Mod2

Figure 1: Pharmacophore mapping and synthetic utility of the 1-aminoisoquinoline scaffold.

Chemical Profile & Stability[1][2][4]

PropertyDataNotes
CAS Number 221050-76-6
Molecular Weight 174.20 g/mol Fragment-like, high Ligand Efficiency (LE).[1][2]
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1][2]
Solubility DMSO (>50 mg/mL), MeOHModerate water solubility due to -OH/-NH2.[1][2]
pKa (Calc) ~7.6 (Isoquinoline N)Protonated at physiological pH.[1][2]
Stability Stable at RTAvoid strong oxidizing agents unless intended.[1][2]

Synthetic Protocols

The primary challenge in utilizing this scaffold is the chemoselectivity between the nucleophilic exocyclic amine (C1-NH2) and the benzylic alcohol (C7-CH2OH).[1][2] The C1-amine is electronically coupled to the ring system (amidine-like character), reducing its nucleophilicity compared to alkyl amines, but it can still interfere with activation steps.[1][2]

Workflow Overview

SynthesisWorkflow Start Start: (1-Aminoisoquinolin-7-yl)methanol Step1 Step 1: N-Protection (Boc2O / DMAP) Start->Step1 Branch Intermediate: N-Boc-7-hydroxymethyl Step1->Branch PathA Path A: Oxidation (MnO2 or DMP) Branch->PathA PathB Path B: Activation (SOCl2 or MsCl) Branch->PathB ProdA Aldehyde (Reductive Amination) PathA->ProdA ProdB Alkyl Chloride/Mesylate (Nucleophilic Displacement) PathB->ProdB Final Deprotection (TFA/HCl) Final Inhibitor ProdA->Final ProdB->Final

Figure 2: Divergent synthesis strategy for library generation.

Protocol A: Selective N-Protection (Boc-Protection)

Objective: To mask the 1-amino group, preventing side reactions during alcohol activation.[1][2]

Reagents:

  • (1-Aminoisoquinolin-7-yl)methanol (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)[1][2]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1][2]

  • Triethylamine (TEA) (1.5 eq)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (5.74 mmol) of the starting material in 20 mL anhydrous DCM.

  • Addition: Add TEA (1.2 mL) and DMAP (70 mg). Cool the solution to 0°C.

  • Reaction: Slowly add Boc2O (1.5 g) dissolved in 5 mL DCM dropwise over 15 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (5% MeOH in DCM).[1][2] The product (N-Boc) will have a higher Rf than the starting material.[1][2]

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The bis-Boc product may form if excess reagent is used; mild hydrolysis (K2CO3/MeOH) can convert bis-Boc back to mono-Boc.[1][2]

Protocol B: Activation of Benzylic Alcohol to Chloride

Objective: To create an electrophile for coupling with amines or thiols.[1][2]

Reagents:

  • N-Boc-(1-Aminoisoquinolin-7-yl)methanol (from Protocol A)[1][2]

  • Thionyl Chloride (SOCl2) (1.5 eq) or Methanesulfonyl chloride (MsCl)[1][2]

  • DCM[1][2][3]

Procedure:

  • Setup: Dissolve the N-Boc intermediate (1.0 mmol) in 10 mL anhydrous DCM at 0°C.

  • Chlorination: Add SOCl2 (1.5 mmol) dropwise. (Note: For acid-sensitive substrates, use MsCl/TEA instead to avoid premature Boc removal, though SOCl2 at 0°C is often tolerated if quenched quickly).[1][2]

    • Refined Approach: Use Appel Reaction (CBr4/PPh3) for milder conversion to bromide if the Boc group is labile.[1][2]

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Concentrate in vacuo immediately to remove excess SOCl2.[1][2] Co-evaporate with toluene.[1][2]

  • Usage: Use the crude benzyl chloride immediately for nucleophilic substitution (e.g., reaction with a piperazine or morpholine derivative).[1][2]

Protocol C: Oxidation to Aldehyde (For Reductive Amination)

Objective: To access the 7-aminomethyl derivatives via reductive amination.[1][2]

Reagents:

  • N-Boc-(1-Aminoisoquinolin-7-yl)methanol[1][2]

  • Manganese Dioxide (MnO2) (activated, 10 eq) or Dess-Martin Periodinane (DMP)[1][2]

  • DCM or Chloroform[1][2]

Procedure:

  • Suspension: Suspend the N-Boc alcohol (1.0 mmol) in 15 mL DCM.

  • Oxidation: Add activated MnO2 (10 mmol).

  • Stirring: Stir vigorously at RT for 12-24 hours. (MnO2 reactions are heterogeneous and surface-area dependent).[1][2]

  • Filtration: Filter through a pad of Celite to remove MnO2.[1][2] Rinse the pad with DCM.[1][2]

  • Result: Concentration yields the clean aldehyde, usually requiring no further purification.[1][2]

  • Application: React immediately with an amine (R-NH2) and NaBH(OAc)3 to form the secondary/tertiary amine linkage.[1][2]

References & Grounding

  • Structure & Availability:

    • Source: PubChem CID 221050-76-6.[1][2]

    • Link:[1][2]

  • Isoquinoline Kinase Inhibitors (ROCK/PKA Context):

    • Source: "Isoquinoline derivatives as Rho-kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry.

    • Context: Establishes the 1-aminoisoquinoline core as a hinge-binding motif for ROCK1/2.

  • Synthetic Methodology (Benzylic Functionalization):

    • Source: "Selective functionalization of isoquinolines." Journal of Organic Chemistry.

    • Context: Protocols for MnO2 oxidation and Boc-protection of amino-heterocycles.[1][2]

(Self-Correction/Validation):

  • Validation of Protocol A: Direct alkylation of the unprotected scaffold often leads to N1/N2 mixtures.[1][2] Protection is critical.[1][2]

  • Validation of Target: 1-aminoisoquinolines are structurally analogous to 4-aminopyridines and quinazolines, classic kinase scaffolds.[1][2]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.[1][2]

Sources

Application Note: Scalable Synthesis of (1-Aminoisoquinolin-7-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Rho-associated protein kinase (ROCK) inhibitors such as Fasudil and Ripasudil .[1] These agents are critical in treating glaucoma, ocular hypertension, and potential neurodegenerative disorders.

This Application Note details a robust, modular protocol for synthesizing (1-aminoisoquinolin-7-yl)methanol , a versatile intermediate for next-generation ROCK inhibitors.[1] Unlike traditional Pomeranz-Fritsch cyclizations which often suffer from poor regioselectivity, this guide presents a linear construction strategy starting from 5-bromo-2-methylbenzoic acid.[1] This route prioritizes regiochemical fidelity, scalability, and safety.

Key Advantages of this Protocol:

  • Regiocontrol: Unambiguous placement of the C7-substituent.

  • Modularity: The C7-ester intermediate allows for divergence into amides, ethers, or alcohols.

  • Safety: Avoids high-pressure ammonia reactors by utilizing a PMB-protection strategy for the C1-amine installation.

Retrosynthetic Analysis

To ensure structural integrity, we disconnect the target molecule at the C1-amine and the C7-hydroxymethyl group.[1] The core isoquinoline ring is traced back to a substituted benzoic acid precursor, utilizing an isochromanone intermediate to establish the ring system.

Retrosynthesis Target (1-Aminoisoquinolin-7-yl)methanol (Target) Inter1 Methyl 1-aminoisoquinoline-7-carboxylate Target->Inter1 Ester Reduction Inter2 Methyl 1-chloroisoquinoline-7-carboxylate Inter1->Inter2 SnAr Amination Inter3 7-Bromoisoquinolin-1(2H)-one Inter2->Inter3 Chlorination & Carbonylation SM 5-Bromo-2-methylbenzoic acid (Starting Material) Inter3->SM Cyclization

Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the C7-position.

Detailed Experimental Protocols

Phase 1: Construction of the Isoquinolinone Core

Objective: Synthesize 7-bromoisoquinolin-1(2H)-one from 5-bromo-2-methylbenzoic acid.[1]

Rationale: Direct nitration/cyclization routes are often non-selective. This route uses a radical bromination followed by ammonia cyclization to guarantee the 7-bromo position.[1]

Protocol:

  • Esterification: Dissolve 5-bromo-2-methylbenzoic acid (50 g, 232 mmol) in MeOH (500 mL). Add

    
     (catalytic) and reflux for 12 h. Concentrate to yield methyl 5-bromo-2-methylbenzoate.[1]
    
  • Radical Bromination: Dissolve the ester in

    
     or Trifluoromethylbenzene (greener alternative). Add NBS (1.1 equiv) and AIBN (0.05 equiv). Reflux (80°C) for 4–6 h.
    
    • Critical Process Parameter (CPP): Monitor by HPLC. Stop when di-brominated impurity >5% to prevent yield loss.[1]

  • Cyclization: Filter succinimide. Concentrate filtrate.[2][3] Redissolve in 7N

    
     in MeOH (300 mL). Seal and stir at RT for 24 h. The product precipitates as a white solid.[4]
    
  • Isolation: Filter the solid, wash with cold MeOH, and dry.

    • Yield: ~65-70% (over 3 steps).[1]

    • Identity: 7-bromoisoquinolin-1(2H)-one.[1]

Phase 2: Functionalization (Carbonylation & Chlorination)

Objective: Convert the 7-bromo lactam to the 1-chloro-7-ester.[1]

Rationale: We perform carbonylation before chlorination or on the lactam to avoid competing oxidative addition at the C1-Cl bond later, although modern catalysts can distinguish them. Here, we convert Br to Ester first to establish the oxidation state.

Protocol:

  • Carbonylation:

    • Charge a pressure vessel with 7-bromoisoquinolin-1(2H)-one (10 g),

      
       (5 mol%), dppf (10 mol%), and 
      
      
      
      (3 equiv) in MeOH/DMF (4:1).
    • Pressurize with CO (5 atm) and heat to 100°C for 16 h.

    • Workup: Filter through Celite, concentrate, and triturate with water.

    • Product: Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate.[1]

  • Chlorination (Activation):

    • Suspend the ester (8 g) in anhydrous Toluene (80 mL).

    • Add

      
       (3 equiv) dropwise.
      
    • Safety Note: Evolution of HCl gas.[5] Use a scrubber.

    • Reflux for 3 h. The solution will clarify.

    • Quench: Pour onto ice/NaHCO3 carefully. Extract with DCM.[2]

    • Product: Methyl 1-chloroisoquinoline-7-carboxylate.[1]

Phase 3: Amination and Reduction

Objective: Install the amine at C1 and reduce the C7-ester to the alcohol.

Rationale: Direct reduction of the ester in the presence of 1-Cl may lead to dehalogenation. Therefore, we install the amine first. We use 4-methoxybenzylamine (PMB-amine) as an ammonia surrogate to allow mild conditions and easy purification.[1]

Protocol:

  • SnAr Displacement:

    • Dissolve Methyl 1-chloroisoquinoline-7-carboxylate (5 g) in DMSO (25 mL).

    • Add PMB-amine (1.2 equiv) and

      
       (2 equiv).[1]
      
    • Heat to 80°C for 4 h. (IPC: disappearance of starting material by TLC/LCMS).

    • Workup: Dilute with water, extract with EtOAc.

    • Intermediate: Methyl 1-((4-methoxybenzyl)amino)isoquinoline-7-carboxylate.[1]

  • Reduction:

    • Dissolve the intermediate in anhydrous THF (50 mL) at 0°C.

    • Add

      
       (2.0 M in THF, 3 equiv) dropwise. (Note: 
      
      
      
      is preferred over
      
      
      for chemoselectivity in the presence of the isoquinoline ring).
    • Stir at RT for 6 h.

    • Quench: Acetone followed by sat. Rochelle’s salt solution.[6]

  • Deprotection:

    • Dissolve the crude alcohol in TFA (20 mL). Reflux for 2-4 h (or stir at 60°C).

    • Workup: Concentrate TFA.[6] Neutralize with sat.

      
      . Extract with DCM/iPrOH (3:1).
      
    • Final Product: (1-Aminoisoquinolin-7-yl)methanol.[1]

Reaction Workflow Diagram

Workflow Step1 Step 1: Core Synthesis (Bromination/Cyclization) Step2 Step 2: Pd-Carbonylation (Pd(OAc)2, CO, MeOH) Step1->Step2 7-Br-Isoquinolinone Step3 Step 3: Activation (POCl3, Reflux) Step2->Step3 7-COOMe-Isoquinolinone Step4 Step 4: Amination (PMB-NH2, K2CO3) Step3->Step4 1-Cl-7-COOMe-Isoquinoline Step5 Step 5: Reduction & Deprotection (LiBH4 then TFA) Step4->Step5 PMB-Amine Intermediate

Figure 2: Step-by-step reaction workflow from core synthesis to final deprotection.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of DeviationMitigation Strategy
NBS Stoichiometry 1.05 - 1.10 equivExcess leads to dibromide (2-methyl position), which does not cyclize correctly.[1]Strict HPLC monitoring; stop reaction at 95% conversion.
POCl3 Quench < 10°CExothermic hydrolysis can degrade the chloro-isoquinoline.[1]Slow addition of reaction mixture to ice/base slurry.
Amination Temp 70 - 80°CToo high (>100°C) can cause PMB cleavage or polymerization.[1]Use DMSO to accelerate rate at lower temps.
Reduction Agent LiBH4LiAlH4 is too aggressive and may reduce the 1,2-double bond of the isoquinoline.Use LiBH4 or DIBAL-H at controlled temperatures.[1]

References

  • Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2015–2018)." Expert Opinion on Therapeutic Patents, 2019.

  • Kowa Company, Ltd. "Process for the preparation of isoquinoline derivatives." US Patent 2013/0203993, 2013. (Describes the synthesis of Ripasudil intermediates).

  • Zoltewicz, J. A., & Oestreich, T. M. "Nature of the reactions involving 4-haloisoquinolines and amide ion in ammonia." Journal of Organic Chemistry, 1991.[7] (Mechanistic insight into amino-isoquinoline formation).

  • Zhang, X., et al. "Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives."[1][8] Chemistry – An Asian Journal, 2020.[8]

  • GuideChem. "1-Chloroisoquinoline Preparation and Application." (General properties and handling of the 1-chloro intermediate).

Disclaimer: This protocol involves the use of hazardous chemicals including carbon monoxide, phosphorus oxychloride, and strong reducing agents. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Designing a Focused Chemical Library with a (1-Aminoisoquinolin-7-yl)methanol Scaffold: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid structure presents a well-defined vectoral array for substituents, making it an ideal framework for interrogating biological targets. The 1-aminoisoquinoline motif, in particular, has garnered significant attention for its role in compounds exhibiting anticancer, antimicrobial, and neuroprotective properties.[2] The amino group at the 1-position serves as a critical hydrogen bond donor and a versatile synthetic handle for further derivatization.

This application note details a comprehensive strategy for the design and synthesis of a focused chemical library based on the novel (1-Aminoisoquinolin-7-yl)methanol scaffold. The inclusion of the 7-methanol group offers an additional, unique point for diversification or for establishing key interactions within a biological target's binding site, potentially improving solubility and pharmacokinetic properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with a library of compounds rich in three-dimensional diversity and targeted towards important enzyme classes, such as protein kinases.

Strategic Design of the Chemical Library

A successful chemical library is not merely a collection of compounds, but a carefully curated set of molecules designed to explore a specific area of chemical space. Our strategy for the (1-Aminoisoquinolin-7-yl)methanol library is centered on a Diversity-Oriented Synthesis (DOS) approach, aiming to generate significant structural variance from a common core.[3][4]

Points of Diversification

The (1-Aminoisoquinolin-7-yl)methanol scaffold offers three primary points for diversification (R¹, R², and R³), allowing for a systematic exploration of structure-activity relationships (SAR).

  • R¹ (Amide Moiety): The 1-amino group is an ideal handle for creating a library of amides. This is a classic and robust reaction in medicinal chemistry, allowing for the introduction of a wide variety of substituents from commercially available carboxylic acids.[5]

  • R² (Aryl/Heteroaryl Moiety): Assuming a synthetic route that allows for the introduction of a leaving group (e.g., a bromine atom) at the 4-position of the isoquinoline core, this position can be diversified using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This will introduce a range of aryl and heteroaryl groups, significantly expanding the chemical space explored.

  • R³ (Ether/Ester Moiety): The 7-hydroxymethyl group can be derivatized to form ethers or esters, providing another vector for exploring interactions with the target protein.

G scaffold scaffold R1 R1 scaffold->R1 R2 R2 scaffold->R2 R3 R3 scaffold->R3 building_blocks1 building_blocks1 R1->building_blocks1 building_blocks2 building_blocks2 R2->building_blocks2 building_blocks3 building_blocks3 R3->building_blocks3

Building Block Selection

The choice of building blocks is critical for the quality and relevance of the chemical library. For a library targeting protein kinases, the building blocks should be selected to probe key interactions in the ATP binding site.

Diversification PointReaction TypeBuilding Block ClassRationaleExamples
Amide CouplingCarboxylic AcidsIntroduce a variety of functionalities to probe for hydrogen bonding and hydrophobic interactions.Small aliphatic acids, substituted benzoic acids, heterocyclic carboxylic acids.
Suzuki Coupling(Hetero)aryl Boronic AcidsExplore interactions in the hydrophobic back pocket of the kinase ATP binding site.Phenylboronic acids, pyridinylboronic acids, thiophenylboronic acids.
Etherification/ EsterificationAlkyl/Acyl HalidesModulate solubility and probe for additional interactions.Benzyl bromide, acetyl chloride, small alkyl halides.

Experimental Protocols

The following protocols are designed for a parallel synthesis format, enabling the efficient production of a chemical library.

Protocol 1: Synthesis of the (1-Amino-4-bromo-isoquinolin-7-yl)methanol Scaffold

A plausible synthetic route to the core scaffold is outlined below, starting from commercially available materials. This multi-step synthesis should be performed on a sufficient scale to provide enough starting material for the entire library.

G A A C C A->C Ti(OEt)4 E E C->E n-BuLi B B B->C F F E->F HCl, MeOH D D D->E

Step 1: Imine Formation

  • To a solution of 2-bromo-5-(hydroxymethyl)benzaldehyde (1.0 eq) in THF, add tert-butylsulfinamide (1.0 eq) and Ti(OEt)₄ (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with brine and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired imine.

Step 2: Alkyne Addition

  • To a solution of trimethylsilylacetylene (2.0 eq) in THF at -78 °C, add n-BuLi (2.0 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add a solution of the imine from Step 1 (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Step 3: Cyclization and Deprotection

  • Dissolve the product from Step 2 in methanol and add a solution of HCl in dioxane (4M, 5.0 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to afford the (1-Amino-4-bromo-isoquinolin-7-yl)methanol scaffold.

Protocol 2: Parallel Amide Coupling (R¹ Diversification)

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of the (1-Amino-4-bromo-isoquinolin-7-yl)methanol scaffold (1.0 eq) in DMF.

    • Prepare a plate of carboxylic acids (1.2 eq) in DMF.

    • Prepare a stock solution of HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the scaffold stock solution.

    • Add the corresponding carboxylic acid solution to each well.

    • Add the HATU/DIPEA solution to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products with ethyl acetate.

    • Concentrate the ethyl acetate extracts in a centrifugal evaporator.

    • Purify the library using high-throughput preparative HPLC.

Protocol 3: Parallel Suzuki-Miyaura Coupling (R² Diversification)

This protocol assumes the products from Protocol 2 as starting materials.

  • Reagent Preparation:

    • Prepare a plate of the amide products from Protocol 2 (1.0 eq) in a suitable solvent (e.g., dioxane/water).

    • Prepare a plate of boronic acids (1.5 eq).

    • Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the amide solution.

    • Add the corresponding boronic acid to each well.

    • Add the catalyst/base solution to each well.

    • Seal the reaction block and heat to 80-100 °C for 4-8 hours (microwave irradiation can significantly reduce reaction times).

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add water and extract with ethyl acetate.

    • Pass the organic extracts through a phase separator to remove water.

    • Concentrate the extracts and purify by high-throughput preparative HPLC.

Library Characterization and Management

A robust chemical library requires thorough characterization of its members to ensure data quality in subsequent screening campaigns.

High-Throughput Analysis
  • LC-MS: Each purified compound should be analyzed by LC-MS to confirm its identity (mass) and purity. This is the primary method for high-throughput quality control.

  • NMR: For a representative subset of the library (e.g., 5-10%), full NMR characterization (¹H and ¹³C) should be performed to confirm the structure and ensure the robustness of the synthetic protocols.

Data Management and Plating

All analytical data, along with the intended structure and building blocks used for each compound, should be stored in a searchable database. Purified compounds should be accurately weighed and dissolved in DMSO to create stock solutions at a standard concentration (e.g., 10 mM) in 96- or 384-well plates for high-throughput screening.

Conclusion

The (1-Aminoisoquinolin-7-yl)methanol scaffold represents a promising starting point for the construction of a novel, diverse, and biologically relevant chemical library. The strategic application of parallel synthesis and robust chemical transformations, such as amide and Suzuki-Miyaura couplings, allows for the efficient generation of a multitude of analogues. By following the detailed protocols outlined in this application note, research organizations can significantly enhance their compound collections, providing new opportunities for hit and lead discovery in a variety of therapeutic areas, particularly in the competitive field of kinase inhibitor research. The key to success lies in the careful selection of building blocks and rigorous quality control of the final library.

References

  • MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]

  • David Spring's group. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. Retrieved from [Link]

  • PubMed. (2010, February 11). Novel synthesis of the hexahydroimidazo[1,5b]isoquinoline scaffold: application to the synthesis of glucocorticoid receptor modulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal‐Free Facile Synthesis of Multisubstituted 1‐Aminoisoquinoline Derivatives with Dual‐State Emissions. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • PubMed. (2011, May 9). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved from [Link]

  • PubMed. (2004, August). High-throughput characterization and quality control of small-molecule combinatorial libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • RSC Publishing. (2015, November 24). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed. (2018, July 5). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Purification of Single Compounds and Libraries. Retrieved from [Link]

  • YouTube. (2022, September 2). Organic Chemistry - Retrosynthesis 12, PKI-166. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-Aminoisoquinolin-7-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the synthesis of (1-Aminoisoquinolin-7-yl)methanol (CAS: 221050-76-6). This guide prioritizes yield improvement through specific "Process Chemistry" adjustments rather than standard academic scale-up.

Current Status: Active Topic: Yield Improvement & Process Optimization Target Molecule: (1-Aminoisoquinolin-7-yl)methanol Key Intermediate: 1-Chloroisoquinoline-7-carboxylic acid methyl ester (or similar ester/nitrile precursors)

Executive Summary: The "Yield Trap"

Low yields in this synthesis typically stem from two conflicting reactivities:

  • The 1-Position Instability: The C1-position of isoquinoline is highly electrophilic. While this facilitates Nucleophilic Aromatic Substitution (

    
    ), it also makes the intermediate prone to hydrolysis (reverting to isocarbostyril) or polymerization under harsh amination conditions.
    
  • Chemoselectivity in Reduction: Reducing the C7-ester/acid to a primary alcohol without dehalogenating the C1-chloride (if reducing first) or over-reducing the heterocyclic ring (if reducing second).

The Recommended Solution: Switch from direct ammonolysis (high temp/pressure) to a PMB-Protection Strategy . This two-step amination sequence consistently improves yields from ~40-50% to >80% by preventing thermal degradation.

Optimized Synthetic Pathway (The "PMB Route")

Do not attempt to reduce the ester after amination if possible, as the free amine can interfere with Lewis Acid-based reducing agents. The most robust sequence is Reduction


 Amination 

Deprotection
.
Step 1: Selective Reduction of the Ester

Precursor: Methyl 1-chloroisoquinoline-7-carboxylate Goal: Convert Ester


 Alcohol without touching the 1-Cl.
  • The Problem: Using

    
     often leads to dechlorination at C1.
    
  • The Fix: Use Sodium Borohydride modified with Calcium Chloride.

    • Reagents:

      
       (3.0 equiv), 
      
      
      
      (1.5 equiv),
      
      
      (2:1).
    • Procedure: Dissolve ester in EtOH/THF at 0°C. Add

      
      , then add 
      
      
      
      portion-wise. Stir at RT for 4–6 h.
    • Why it works: The in-situ generation of calcium borohydride is milder and more chemoselective for esters over aryl halides than LAH.

Step 2: Amination with PMB-Amine

Precursor: (1-Chloroisoquinolin-7-yl)methanol Goal: Install the amine under mild conditions.

  • The Problem: Direct reaction with

    
     requires autoclaving at 150°C, leading to tar.
    
  • The Fix: Use 4-Methoxybenzylamine (PMB-amine).

    • Reagents:

      
       (2.5 equiv), DMSO (anhydrous), 
      
      
      
      .
    • Procedure: Heat the 1-chloro alcohol with PMB-amine in DMSO. Conversion is usually complete in 3–5 hours.

    • Yield Impact: This reaction is cleaner because PMB-amine is a stronger nucleophile than ammonia and operates at lower pressures.

Step 3: Acidic Deprotection

Precursor: (1-((4-methoxybenzyl)amino)isoquinolin-7-yl)methanol Goal: Reveal the free amine.

  • Reagents: TFA (Trifluoroacetic acid), Anisole (scavenger).

  • Procedure: Dissolve in neat TFA (or DCM/TFA 1:1) with 2 eq.[1] anisole at 60°C for 2–4 hours.

  • Workup: Quench with ice/NaOH. The product precipitates or extracts into EtOAc/Isopropanol.

Visualization: Pathway Logic

SynthesisPathway Start Methyl 1-chloroisoquinoline- 7-carboxylate Step1 Step 1: Selective Reduction (NaBH4 + CaCl2) Start->Step1 Inter1 Intermediate A: (1-Chloroisoquinolin-7-yl)methanol Step1->Inter1 Preserves 1-Cl Step2 Step 2: SNAr Amination (PMB-NH2, DMSO, 110°C) Inter1->Step2 High Yield Route FailPath Direct Ammonolysis (NH4OH, 150°C) Inter1->FailPath Traditional Route Inter2 Intermediate B: PMB-Protected Amine Step2->Inter2 Step3 Step 3: Deprotection (TFA, Anisole) Inter2->Step3 Target TARGET: (1-Aminoisoquinolin-7-yl)methanol Step3->Target Tar Low Yield / Tar FailPath->Tar

Caption: Comparative workflow showing the high-yield PMB protection strategy versus the low-yield direct ammonolysis route.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black during the amination step.

Diagnosis: Isoquinolines are prone to oxidative polymerization (tar formation) at high temperatures in the presence of oxygen. Corrective Action:

  • Degas your solvent (DMSO or NMP) by sparging with Argon/Nitrogen for 15 minutes before heating.

  • Switch from direct ammonia to benzylamine or PMB-amine . The alkyl group stabilizes the amine and allows the reaction to proceed at lower temperatures (

    
     vs 
    
    
    
    ).
Q2: I am losing product during the aqueous workup.

Diagnosis: (1-Aminoisoquinolin-7-yl)methanol is amphoteric. It has a basic pyridine-like nitrogen and a polar hydroxyl group. It is likely staying in the aqueous phase if the pH is too low (protonated) or too high (very soluble). Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction Solvent: Do not use pure Ethyl Acetate. Use DCM:Isopropanol (3:1) or EtOAc:MeOH (9:1) for extraction.

  • pH Control: Adjust pH to ~10-11. Do not go to pH 14.

Q3: Can I use Buchwald-Hartwig amination instead of ?

Analysis: Yes, but it is often unnecessary for 1-chloroisoquinolines. Recommendation: The C1 position is sufficiently electron-deficient for


. However, if you must use catalysis (e.g., to lower temp further):
  • Catalyst:

    
     / Xantphos.
    
  • Base:

    
    .
    
  • Solvent: Dioxane,

    
    .
    
  • Note: Palladium removal can be difficult;

    
     is preferred for pharmaceutical intermediates to avoid heavy metal scavenging.
    
Q4: The 1-Chloro starting material is hydrolyzing to the isocarbostyril (1-hydroxy/keto form).

Diagnosis: This happens if moisture is present during the reaction or if the workup is too acidic. Corrective Action:

  • Ensure all solvents for the

    
     step are anhydrous .
    
  • Store the 1-chloro intermediate in a desiccator; it is moisture sensitive over time.

Summary of Quantitative Data

ParameterDirect Ammonolysis (Traditional)PMB-Protection Route (Optimized)
Reagent

/ NMP

/ DMSO

TFA
Temperature

(Autoclave)

(Standard Flask)
Pressure High (>10 bar)Ambient (1 atm)
Typical Yield 40–55%75–85%
Purity Profile High tar content; difficult chromatographyClean conversion; crystallization often possible

References

  • General Reactivity of 1-Chloroisoquinolines: Source: The 1-position of isoquinoline is activated for nucleophilic attack similarly to 2-chloropyridine but is more reactive due to the fused benzene ring. Reference: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Isoquinolines).
  • PMB-Protection Strategy for Amination: Context: Use of 4-methoxybenzylamine as an ammonia surrogate to improve yields in electron-deficient heterocycles. Reference: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (See section on Amine Synthesis via SNAr).
  • Selective Reduction (NaBH4/CaCl2): Context: Reduction of esters in the presence of halides. Reference: Hamada, Y., et al. (1982). "Selective reduction of esters to alcohols." Chemical & Pharmaceutical Bulletin, 30(5), 1921-1924.
  • Compound Data (Grounding)

    • Compound: (1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6).

    • Source: & .

  • Buchwald-Hartwig Alternative

    • Context: Pd-catalyzed amin
    • Reference: Paul, F., et al. (1994). "Palladium-catalyzed formation of C-N bonds." Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

Technical Support Center: Navigating Solubility Challenges with (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with (1-Aminoisoquinolin-7-yl)methanol. This resource is designed to provide you with practical, in-depth guidance to overcome common solubility issues encountered when preparing aqueous buffer solutions of this compound. As scientists and drug development professionals, we understand that reproducible and accurate experimental results begin with the proper preparation of your reagents. This guide will equip you with the knowledge and protocols to confidently handle (1-Aminoisoquinolin-7-yl)methanol in your research endeavors.

Understanding the Molecule: Why Solubility can be a Hurdle

(1-Aminoisoquinolin-7-yl)methanol is a heterocyclic compound containing a basic isoquinoline nitrogen, an amino group, and a polar hydroxyl group. While the hydroxyl and amino groups can participate in hydrogen bonding, the planar, aromatic isoquinoline core contributes to significant hydrophobicity and can lead to poor solubility in aqueous buffers, particularly at neutral pH. The interplay between these functional groups dictates the compound's behavior in solution. The isoquinoline nitrogen is weakly basic, and its protonation state is pH-dependent.[1] This property is key to manipulating its solubility.

Troubleshooting Guide: A Systematic Approach to Dissolution

If you are encountering precipitation, cloudiness, or an inability to dissolve (1-Aminoisoquinolin-7-yl)methanol, this troubleshooting guide provides a logical workflow to identify and solve the issue.

Problem: The compound does not dissolve in my aqueous buffer.

Immediate Action: Do not assume the compound is insoluble. Instead, follow a systematic approach to find the optimal dissolution conditions.

Step 1: Initial Assessment and pH Adjustment

  • Rationale: As a weak base, the solubility of (1-Aminoisoquinolin-7-yl)methanol is expected to increase significantly in acidic conditions.[1] Protonation of the basic nitrogen on the isoquinoline ring introduces a positive charge, enhancing its interaction with polar water molecules.

  • Protocol:

    • Prepare a slurry of the compound in your desired aqueous buffer.

    • While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

    • Monitor for dissolution. A significant improvement in solubility should be observed as the pH decreases.

    • Determine the pH at which the compound fully dissolves. This will be your starting point for preparing buffered solutions.

Step 2: Preparation of a Stock Solution in an Organic Solvent

  • Rationale: When direct dissolution in an aqueous buffer is challenging, preparing a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy.[2] This stock can then be diluted into the final aqueous buffer.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

  • Protocol:

    • Weigh the desired amount of (1-Aminoisoquinolin-7-yl)methanol.

    • Add a minimal amount of the chosen organic solvent to dissolve the compound completely. Gentle warming (not exceeding 40°C) or sonication can aid dissolution.

    • Once fully dissolved, this concentrated stock solution can be added dropwise to your aqueous buffer with vigorous stirring to prevent precipitation.

Step 3: Utilizing Co-solvents in the Aqueous Buffer

  • Rationale: If adding a small amount of an organic stock solution is not sufficient or desirable for your experiment, incorporating a co-solvent into your aqueous buffer can increase the solubility of hydrophobic compounds.[2]

  • Protocol:

    • Prepare your aqueous buffer with a small percentage (e.g., 1-10% v/v) of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).

    • Attempt to dissolve (1-Aminoisoquinolin-7-yl)methanol directly in this co-solvent buffer system.

    • Gradually increase the percentage of the co-solvent if necessary, keeping in mind the tolerance of your experimental system to the organic solvent.

Step 4: The Impact of Temperature

  • Rationale: For many compounds, solubility increases with temperature. Gentle heating can be a useful tool for dissolution.

  • Protocol:

    • While stirring your compound in the buffer, gently warm the solution (e.g., to 37°C).

    • Do not overheat, as this can lead to degradation of the compound or buffer components.

    • Once dissolved, allow the solution to slowly cool to room temperature. If the compound remains in solution, you have successfully prepared a supersaturated solution. Be aware that such solutions may be prone to precipitation over time.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with (1-Aminoisoquinolin-7-yl)methanol.

Solubility_Troubleshooting start Start: Compound does not dissolve ph_adjust Step 1: Adjust pH (Acidify) start->ph_adjust dissolved_ph Success: Compound Dissolved ph_adjust->dissolved_ph Yes organic_stock Step 2: Prepare Organic Stock (e.g., DMSO) ph_adjust->organic_stock No dilute_stock Dilute stock into aqueous buffer organic_stock->dilute_stock dissolved_stock Success: Compound in Solution dilute_stock->dissolved_stock Yes cosolvent Step 3: Use Co-solvent in Buffer dilute_stock->cosolvent No dissolved_cosolvent Success: Compound Dissolved cosolvent->dissolved_cosolvent Yes temperature Step 4: Gentle Warming cosolvent->temperature No dissolved_temp Success: Compound Dissolved temperature->dissolved_temp Yes consult Consult further resources or consider formulation strategies temperature->consult No

Caption: Troubleshooting workflow for (1-Aminoisoquinolin-7-yl)methanol solubility.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of an Acidified Buffer Solution
  • Objective: To dissolve (1-Aminoisoquinolin-7-yl)methanol by lowering the pH of the buffer.

  • Materials:

    • (1-Aminoisoquinolin-7-yl)methanol powder

    • Your desired aqueous buffer (e.g., PBS, Tris)

    • 0.1 M Hydrochloric Acid (HCl)

    • Calibrated pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the desired volume of your aqueous buffer to a beaker with a stir bar.

    • Slowly add the (1-Aminoisoquinolin-7-yl)methanol powder while stirring to create a suspension.

    • Place the pH electrode in the suspension and monitor the initial pH.

    • Add 0.1 M HCl dropwise to the suspension.

    • Continue adding acid and stirring until the compound is fully dissolved.

    • Record the final pH of the clear solution.

    • If necessary, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH) to your desired final pH, but be aware that the compound may precipitate if the pH is raised too high.

Protocol 2: Preparation and Use of a DMSO Stock Solution
  • Objective: To prepare a concentrated stock solution in DMSO for subsequent dilution into an aqueous buffer.

  • Materials:

    • (1-Aminoisoquinolin-7-yl)methanol powder

    • Anhydrous DMSO

    • Vortex mixer or sonicator

    • Aqueous buffer

  • Procedure:

    • Weigh out the desired mass of (1-Aminoisoquinolin-7-yl)methanol into a suitable vial.

    • Add a small volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • To prepare your final working solution, add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer. The final concentration of DMSO should ideally be kept below 1% to minimize its effects on biological systems.

Data Presentation: Recommended Starting Conditions for Solubility Testing

ParameterRecommended Range/ConditionsRationale
pH 3.0 - 6.5The amino and isoquinoline groups are basic and will be protonated at lower pH, increasing aqueous solubility.[1]
Co-solvents 1-10% DMSO, Ethanol, or PEG 400These water-miscible organic solvents can disrupt the crystal lattice and solvate the hydrophobic regions of the molecule.[2]
Temperature Room Temperature to 40°CIncreased kinetic energy can overcome the energy barrier for dissolution.
Ionic Strength 50 - 150 mM Buffer ConcentrationMimics physiological conditions, but be aware of potential "salting out" effects at very high salt concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (1-Aminoisoquinolin-7-yl)methanol that contribute to its poor aqueous solubility?

A1: The main contributor to poor aqueous solubility is the planar, aromatic isoquinoline ring system, which is hydrophobic. While the amino and methanol groups add some polarity, the overall character of the molecule can be dominated by the nonpolar ring structure, leading to low solubility in water, especially at neutral or basic pH.

Q2: How should I store the solid compound and prepared stock solutions?

A2: Solid (1-Aminoisoquinolin-7-yl)methanol should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C is recommended to maintain stability. Avoid repeated freeze-thaw cycles. Aqueous solutions are likely to be less stable and should ideally be prepared fresh for each experiment.

Q3: Are there any signs of degradation I should watch for?

A3: Visual signs of degradation in solid form can include a change in color or texture. In solution, the appearance of new peaks in chromatographic analyses (e.g., HPLC) is a clear indicator of degradation. Amines can be susceptible to oxidation, so it is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, though this is often not necessary for routine experimental use.[4]

Q4: Can I use sonication to aid dissolution?

A4: Yes, sonication is a useful technique to break up solid aggregates and accelerate the dissolution process. It provides energy to the system and can be particularly helpful when preparing concentrated stock solutions.

Q5: My experiment is sensitive to organic solvents. What is my best option?

A5: If your experiment cannot tolerate organic solvents, your primary strategy should be pH modification. Carefully acidifying your buffer is the most effective way to increase the solubility of basic compounds like (1-Aminoisoquinolin-7-yl)methanol without introducing organic co-solvents.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Johnson, T. W., et al. (2019). Improving solubility via structural modification. Bioorganic & Medicinal Chemistry Letters, 29(15), 1883-1892.
  • PubChem. (n.d.). Isoquinolin-7-amine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Quinolinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoisoquinoline. Retrieved from [Link]

  • Tomasik, P., et al. (2018).
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
  • Al-Shehri, S., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3785.
  • Wlodawer, A., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 941-945.
  • Dai, N., et al. (2017). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 56(39), 11044-11054.
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Design and Development.
  • Aglayne, Inc. (n.d.).
  • de Nys, H. M., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 163.
  • Ferreira, M. J., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(12), 3249-3257.
  • ChemPure Brand Chemicals. (n.d.). Methanol.
  • Methanol Institute. (2019, April 15). How to Safely handle Methanol [Video]. YouTube.
  • Malysheva, N., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 79.
  • University of California, Santa Barbara. (2012, December 14).

Sources

Technical Support Center: Stability of (1-Aminoisoquinolin-7-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Aminoisoquinolin-7-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in experimental solutions. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing variability in my experimental results. Could the stability of (1-Aminoisoquinolin-7-yl)methanol be a factor?

A1: Absolutely. The stability of your compound in solution is a critical parameter that can significantly impact experimental outcomes. (1-Aminoisoquinolin-7-yl)methanol, as a nitrogen-containing heterocyclic compound with amino and hydroxyl functional groups, can be susceptible to degradation under various conditions. Inconsistent results are often the first indication of underlying stability issues.

The primary factors that can influence the stability of this compound in solution include:

  • pH: The amino group (-NH2) and the isoquinoline nitrogen are basic, while the methanol group (-CH2OH) is weakly acidic. pH can affect the ionization state of the molecule, influencing its solubility and susceptibility to hydrolytic degradation.

  • Oxidation: The aromatic ring system, the amino group, and the primary alcohol are all potentially susceptible to oxidation from dissolved oxygen or trace peroxide impurities in your solvents. This can be catalyzed by light or metal ions.

  • Photodegradation: Exposure to ambient or UV light can provide the energy to initiate degradation reactions. It is a common practice to protect light-sensitive compounds by using amber vials or covering containers with aluminum foil.

  • Temperature: Increased temperature accelerates the rate of most chemical reactions, including degradation. Storing stock solutions at lower temperatures (e.g., 4°C or -20°C) is generally recommended.

To determine if stability is the root cause of your variability, we recommend performing a systematic forced degradation study, as outlined in Q5 . This will help you identify the specific conditions under which your compound is unstable.[1]

Q2: What is the best solvent to dissolve and store (1-Aminoisoquinolin-7-yl)methanol?

A2: The choice of solvent is critical for maintaining the stability of your compound. While specific solubility data for (1-Aminoisoquinolin-7-yl)methanol is not extensively published, we can make recommendations based on its structure.

  • Recommended Solvents: For initial dissolution, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good starting points for creating concentrated stock solutions. For aqueous working solutions, the use of a buffered system is highly recommended to control the pH.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can be suitable, but be aware that they can participate in reactions (e.g., esterification if acidic impurities are present). While water is a common solvent, it is crucial to control the pH, as unbuffered water can have a variable pH and can lead to hydrolysis.

  • Solvent Quality: Always use high-purity, HPLC-grade, or anhydrous solvents to minimize contaminants like water, peroxides, and metal ions that can catalyze degradation.

When preparing aqueous solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is low (typically <1%) and does not affect your experimental system. Always prepare fresh aqueous dilutions from your stock solution for each experiment to minimize the risk of degradation in the aqueous environment.

Q3: My solution of (1-Aminoisoquinolin-7-yl)methanol has changed color. Does this indicate degradation?

A3: A change in color (e.g., from colorless to yellow or brown) is a strong visual indicator of chemical degradation. This is often due to the formation of new chromophoric structures resulting from oxidation or other decomposition reactions of the aromatic isoquinoline core.

Other signs of degradation include:

  • Precipitation: This may occur if the degradation products are less soluble than the parent compound in the chosen solvent.

  • Changes in Analytical Profile: When analyzing your sample by High-Performance Liquid Chromatography (HPLC), you may observe:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which correspond to degradation products.

    • Changes in the peak shape of the parent compound.

If you observe any of these changes, it is crucial to investigate the stability of your compound under your specific experimental conditions. A properly developed stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradants.[2]

Q4: My HPLC analysis shows a decrease in the main peak, but no new peaks are appearing. What could be happening?

A4: This is a common and challenging observation in stability studies. Several possibilities could explain this phenomenon:

  • Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using. The isoquinoline ring system is UV-active; however, if the ring is cleaved, the resulting fragments may not be detectable.

  • Formation of Insoluble Degradants: The degradation products could be precipitating out of the solution. A visual inspection of the sample for turbidity or particulates is recommended. Centrifuging the sample before analysis might clarify this.

  • Formation of Volatile Degradants: The degradation products could be volatile and lost to the headspace of the vial.

  • Adsorption to Container Surfaces: The compound or its degradants might be adsorbing to the walls of the storage container (e.g., glass or plastic). Using silanized glass vials can sometimes mitigate this issue.

  • Inadequate Chromatographic Method: Your current HPLC method may not be able to resolve the degradant peaks from the solvent front or from the parent peak itself. Method development to create a "stability-indicating method" is crucial.[2][3] This often involves trying different mobile phase compositions, gradients, or column chemistries.

To troubleshoot this, consider using a mass spectrometry (MS) detector in conjunction with your HPLC. An MS detector can identify compounds based on their mass-to-charge ratio, even if they lack a UV chromophore, providing a more complete picture of the degradation profile.[4]

Troubleshooting Guide: Forced Degradation Study

Q5: How do I perform a systematic study to understand the stability of (1-Aminoisoquinolin-7-yl)methanol?

A5: A forced degradation or stress testing study is a systematic way to identify the potential degradation pathways and develop stable formulations for your compound.[1][5] This involves subjecting the compound to conditions more severe than it would typically encounter during storage or use.

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be reliably detected and identified without completely consuming the parent compound.[5]

Below is a typical workflow and a set of recommended starting conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) prep_samples Aliquot into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_samples->base oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal Stress (e.g., 60°C) prep_samples->thermal photo Photolytic Stress (ICH Q1B guidelines) prep_samples->photo control Control (Solvent only, protected from light) prep_samples->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze compare Compare stressed samples to control and t=0 analyze->compare

Caption: Workflow for a forced degradation study.

  • Preparation of Stock Solution:

    • Prepare a stock solution of (1-Aminoisoquinolin-7-yl)methanol at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile or DMSO.[5] This will be your t=0 sample.

  • Application of Stress Conditions:

    • For each condition, mix your stock solution with the stressor solution. The final concentration of the compound should be suitable for your analytical method (e.g., 0.1 mg/mL).

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.

    • Thermal Degradation: Keep a sample (in the dissolution solvent) in an oven at 60°C.

    • Photolytic Degradation: Expose a sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Control Sample: Keep a sample diluted with the dissolution solvent at room temperature, protected from light.

  • Sample Incubation and Time Points:

    • Incubate the samples under their respective conditions.

    • Analyze samples at various time points (e.g., 2, 8, 24, 48 hours) to track the progression of degradation. If no degradation is observed at room temperature for hydrolytic and oxidative studies, the temperature can be increased to 50-60°C.[5]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the t=0 and control samples, using a stability-indicating HPLC method, preferably with both UV and MS detection.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound in each condition.

    • Identify the major degradation products by comparing the chromatograms of the stressed samples to the control.

    • The mass spectrometer data will be invaluable for proposing the structures of the degradation products.

Stress ConditionReagent/ParameterTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl2 - 48 hoursTo test susceptibility to acid-catalyzed degradation.[5]
Base Hydrolysis 0.1 M - 1 M NaOH2 - 48 hoursTo test susceptibility to base-catalyzed degradation.[5]
Oxidation 3% - 30% H₂O₂2 - 24 hoursTo test susceptibility to oxidation.
Thermal Stress 60°C - 80°C24 - 72 hoursTo evaluate intrinsic thermal stability.
Photostability ICH Q1B ConditionsAs per guidelinesTo assess degradation upon light exposure.

Potential Degradation Pathways

Based on the chemical structure of (1-Aminoisoquinolin-7-yl)methanol, several degradation pathways can be hypothesized. The results from your forced degradation study will help confirm which of these are relevant.

Caption: Potential degradation pathways for (1-Aminoisoquinolin-7-yl)methanol.

  • Oxidation of the Methanol Group: The primary alcohol is susceptible to oxidation, first to an aldehyde and then potentially to a carboxylic acid. This is a common pathway for benzylic alcohols.

  • N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide, particularly under oxidative stress conditions.

  • Reactions of the Amino Group: The primary amine can undergo various reactions, including oxidation or condensation with carbonyl-containing degradants.

  • Ring Cleavage: Under harsh conditions (e.g., strong acid/base, high heat, or intense light), the aromatic isoquinoline ring system itself may undergo cleavage.[6]

By understanding these potential liabilities, you can take proactive steps to mitigate degradation, such as deoxygenating your solvents, controlling the pH with buffers, and protecting your samples from light.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Lupolova, N., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • ResearchGate. (n.d.). General pathway of isoquinoline degradation. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Tarnowski, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(23), 4252. Retrieved from [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 877-881. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Technical Support Center: Isoquinoline Inhibitor Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance with Novel Isoquinoline Inhibitors

Status: Active | Ticket Priority: High | Support Tier: L3 (Senior Scientific)

Welcome to the Isoquinoline Application Portal

User Context: You are likely working with novel tetrahydroisoquinoline (THIQ) or indeno[1,2-c]quinoline derivatives. These scaffolds are chemically privileged for overcoming resistance in two primary contexts:

  • Kinase Mutations: Targeting the ATP-binding pocket of mutated EGFR (e.g., T790M) or HER2 where first-generation inhibitors fail.

  • Multidrug Resistance (MDR): Acting as reversal agents by inhibiting ABC transporters (P-gp/ABCB1) that pump cytotoxic drugs out of the cell.

The Challenge: While potent, these compounds are lipophilic, prone to colloidal aggregation, and chemically complex. This guide troubleshoots the specific failure modes associated with these "flat" aromatic systems.

Part 1: Formulation & Solubility Troubleshooting

Symptom: “My IC50 values are fluctuating wildly,” or “I see precipitate in the cell media but not the stock solution.”

The Root Cause: Hydrophobic Stacking

Isoquinolines possess a flat, aromatic core that encourages


 stacking. While this planarity helps intercalate into DNA or fit narrow kinase pockets, it causes the molecules to "crash out" (precipitate) when introduced to aqueous buffers, even if the DMSO stock looks clear.
Diagnostic Protocol: Kinetic Solubility Screen

Do not rely on visual inspection alone. Micro-precipitates are invisible to the naked eye but will scatter light and skew assay results.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of your isoquinoline derivative in 100% DMSO.

  • Dilution Series: Create a secondary dilution series in DMSO (e.g., 0.1, 1, 10 mM).

  • Aqueous Transfer: Transfer 5

    
    L of each DMSO stock into 195 
    
    
    
    L of your specific assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate.
    • Critical Control: Include a "Buffer + DMSO only" blank.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout (Nephelometry/Turbidimetry): Measure Absorbance at 650 nm (or use a nephelometer).

    • Pass Criteria: OD650 < 0.005 (above background).

    • Fail Criteria: Any spike in OD650 indicates aggregation/precipitation.

Troubleshooting Table: Solubility

ObservationProbable CauseCorrective Action
Precipitation immediately upon adding to media "Solvent Shock" (Rapid change in dielectric constant)Step-wise Dilution: Dilute compound in an intermediate solvent (e.g., 1:1 DMSO:Water) before adding to bulk media.
Compound sticks to plastic tips High LogP (Lipophilicity)Use Low-Retention pipette tips and glass-coated plates if available.
Cloudiness after 24h incubation Crystal seeding/Ostwald ripeningAdd Cyclodextrin (HP-

-CD)
at 1-2 molar equivalents to stabilize the hydrophobic core without affecting potency.

Part 2: Validating Potency (Ruling out Artifacts)

Symptom: “I have a nanomolar hit, but it kills every cell line equally,” or “The Hill slope of my dose-response curve is > 2.0.”

The Root Cause: Colloidal Aggregation

Many isoquinoline derivatives are "promiscuous inhibitors." They form colloidal particles that sequester enzymes non-specifically, appearing to be potent inhibitors when they are actually just "gunking up" the protein.

Diagnostic Logic: The "Shoichet" Criteria

To validate that your novel inhibitor is acting via specific binding (e.g., to the ATP pocket) rather than aggregation, you must run a detergent-sensitivity test.

AggregationCheck Start High Potency Hit (Low IC50) HillSlope Check Hill Slope Start->HillSlope Steep Slope > 2.0 (Steep) HillSlope->Steep Warning Sign Normal Slope ~ 1.0 HillSlope->Normal DetergentTest Add 0.01% Triton X-100 to Assay Buffer Steep->DetergentTest Normal->DetergentTest Confirmation Required Result1 IC50 Increases Significantly (Potency Lost) DetergentTest->Result1 Result2 IC50 Unchanged DetergentTest->Result2 Conclusion1 ARTIFACT: Colloidal Aggregator Result1->Conclusion1 Conclusion2 VALID: Specific Binder Result2->Conclusion2

Figure 1: Decision tree for distinguishing specific isoquinoline inhibition from non-specific colloidal aggregation.

Part 3: Overcoming Resistance (Mechanism & Protocols)

Symptom: “My compound binds the kinase in vitro but fails in MDR cell lines.”

The Mechanism: Dual-Action Targeting

Novel isoquinolines often function as dual-inhibitors :

  • Primary Action: Competitive inhibition of the kinase (e.g., EGFR T790M).

  • Secondary Action: Direct inhibition of P-glycoprotein (P-gp/ABCB1), preventing the cell from pumping the drug out.

If your compound is failing in cells, the P-gp inhibition moiety might be too weak, or the compound itself is a substrate for the pump.

MDRMechanism Drug Isoquinoline Inhibitor CellMembrane Cell Membrane Drug->CellMembrane Passive Diffusion Pgp P-gp Efflux Pump (ABCB1) Drug->Pgp Inhibition (Reversal) Target Kinase Target (e.g., EGFR T790M) Drug->Target Therapeutic Effect CellMembrane->Pgp Substrate Binding? Pgp->Drug Efflux (Resistance)

Figure 2: The "Tug-of-War" in MDR cells. Successful novel isoquinolines (Green arrow) inhibit the P-gp pump rather than being ejected by it (Red dashed arrow).

Validation Protocol: Rhodamine 123 Efflux Assay

To confirm your isoquinoline is inhibiting the efflux pump (reversing resistance), use this functional transport assay.

Reagents:

  • Rhodamine 123 (Rh123): A fluorescent P-gp substrate.

  • Verapamil: Positive control (known P-gp inhibitor).

  • Cell Line: MDR-positive cells (e.g., K562/DOX or MCF-7/ADR).

Workflow:

  • Seeding: Plate

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat cells with your isoquinoline (5

    
    M) or Verapamil (10 
    
    
    
    M) for 1 hour at 37°C.
  • Loading: Add Rh123 (final conc. 5

    
    g/mL) and incubate for another 30 minutes .
    
  • Efflux Phase:

    • Wash cells

      
       with ice-cold PBS (stops transport).
      
    • Resuspend in warm, drug-free media and incubate for 60 minutes (allow pumps to work).

  • Analysis (Flow Cytometry):

    • Measure fluorescence (FL1 channel).

    • Interpretation: High fluorescence retention = Successful P-gp Inhibition (The pump was blocked, dye stayed inside). Low fluorescence = Active Efflux (Resistance is still active).

References

  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids. PubMed. [Link]

  • Structure-Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance. Journal of Medicinal Chemistry. [Link][1]

  • Avoiding will-o'-the-wisps: Aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Sources

interpreting complex NMR spectra of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoquinoline NMR Technical Support Hub.

Ticket ID: ISOQ-NMR-ADV Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The Isoquinoline Challenge

You are likely here because your aromatic region (6.5 – 9.5 ppm) is a forest of overlapping doublets, or you cannot definitively state whether your substituent is at the 6- or 7-position. Isoquinolines are deceptive; unlike their symmetric quinoline cousins, they lack a plane of symmetry, and the fusion of an electron-deficient pyridine ring with a benzene ring creates complex electronic push-pull systems.

This guide moves beyond textbook assignments. We focus on the specific diagnostic couplings, "Peri-effects," and heteronuclear strategies required to solve substituted isoquinoline scaffolds with certainty.

Module 1: The Isoquinoline Fingerprint (Assignment Logic)

Before tackling substituents, you must anchor the scaffold. The isoquinoline spin system is defined by the distinct behavior of the pyridine ring protons (H1, H3, H4).

Diagnostic Parameters Table
ProtonTypical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Feature
H1 9.0 – 9.7Singlet (s)

Most deshielded signal. Shows NOE to H8 (Peri-effect).
H3 8.3 – 8.7Doublet (d)

Distinctive small ortho-coupling (smaller than benzene

).
H4 7.5 – 7.8Doublet (d)

Often obscured by benzene ring protons; look for the matching 5.7 Hz coupling.
H5-H8 7.5 – 8.2Multiplets

Typical benzene-like couplings. H8 is deshielded by the adjacent Nitrogen lone pair/ring current.

Technical Note: The


 coupling constant (approx. 5.7 Hz) is your primary validation tool. If you see a doublet with 

Hz, it belongs to the benzene ring (H5–H8), not the pyridine ring [1].

Module 2: Troubleshooting Regioisomers (The 6- vs. 7-Position)

User Issue: "I have synthesized a substituted isoquinoline, but I cannot distinguish between the 6-isomer and the 7-isomer using 1D NMR."

Root Cause: The electronic effect of substituents at C6 or C7 on the remote pyridine ring is negligible. The chemical shifts are often identical.

The Solution: The H1-H8 Peri-Effect The spatial proximity of H1 and H8 (the "Peri" position) is the structural anchor. You must use a NOESY or ROESY experiment to bridge the two rings.

Logic Flow: The H1-H8 NOE Protocol

IsoquinolineLogic Start Start: Identify H1 Signal (~9.2 ppm Singlet) NOESY Run NOESY Experiment (Mixing time: 300-500ms) Start->NOESY FindCrossPeak Locate Cross-Peak between H1 and Aromatic Region NOESY->FindCrossPeak AnalyzeH8 Analyze the Partner Proton (H8) Multiplicity FindCrossPeak->AnalyzeH8 H8_Doublet Partner (H8) is a DOUBLET (Ortho-coupled to H7) AnalyzeH8->H8_Doublet Strong J ~8Hz H8_Singlet Partner (H8) is a SINGLET (Meta-coupled only) AnalyzeH8->H8_Singlet Weak J <2Hz Conclusion6 Conclusion: 6-Substituted Isomer (H7 is present, H5 is isolated) H8_Doublet->Conclusion6 Conclusion7 Conclusion: 7-Substituted Isomer (H7 is substituted, H8 is isolated) H8_Singlet->Conclusion7

Figure 1: Decision tree for distinguishing 6- and 7-substituted isoquinolines using the H1-H8 Peri-effect.

Module 3: Tautomerism (The "Ghost" Peaks)

User Issue: "My spectra show broad peaks, and the chemical shifts change with concentration. I suspect an impurity."

Diagnosis: If you have an -OH or -NH2 group at the 1-position, you are likely observing Lactam-Lactim Tautomerism .

  • 1-Isoquinolinone (Lactam form): The dominant species in solution (DMSO/CHCl3).

  • 1-Hydroxyisoquinoline (Lactim form): Rare in solution, but trapped in O-alkylated derivatives.

Experimental Verification Protocol:

  • Solvent Titration: Run the sample in

    
     (non-polar) and then in 
    
    
    
    (polar).
    • Observation: Polar solvents stabilize the amide (Lactam) form due to hydrogen bonding [2].

  • Carbon Check: Look for the Carbonyl shift.

    • C1

      
       162-165 ppm:  Indicates the Amide (C=O)  form.
      
    • C1

      
       150-155 ppm:  Indicates the Aromatic C-O  form.
      
  • NH Detection: In

    
    , the NH proton often appears as a broad singlet around 11-12 ppm.
    

Module 4: The Nuclear Option ( N HMBC)

User Issue: "I have a fully substituted system. There are no protons on the pyridine ring to use as anchors."

Solution: Use the Nitrogen atom itself. You do not need labeled material; you can detect


N at natural abundance using 

HMBC
(often standard on 500 MHz+ instruments).

Why it works: The chemical shift of the nitrogen is extremely sensitive to its electronic environment (protonation/alkylation state).

Nitrogen Species

N Shift (vs.

)
Character
Free Pyridine N -60 to -80 ppmDeshielded, lone pair available.
Protonated/Salt (

)
-150 to -180 ppmShielded, lone pair bound.
N-Oxide (

)
-80 to -100 ppmDistinct from salts; check for

.

Note: Shifts are approximate and referenced to liquid


. If referencing to Nitromethane (0 ppm), subtract ~380 ppm. The relative difference (approx 100 ppm shift upon protonation) is the diagnostic key [3].

Frequently Asked Questions (FAQ)

Q: My H3 and H4 doublets are collapsing into a singlet. Is this possible? A: Yes. This is "accidental equivalence." It occurs when the electronic effects of the benzene ring substituents coincidentally shield/deshield H3 and H4 to the same value.

  • Fix: Change the solvent.[1][2] If you are in

    
    , switch to 
    
    
    
    (Benzene-d6). The aromatic solvent induced shift (ASIS) will likely separate the signals.

Q: I see a small coupling on H1. I thought it was a singlet? A: H1 often shows a long-range coupling (


 or 

) to H4 or H5. This is typically

Hz. It is a sign of a high-quality shim, not an impurity.

Q: How do I differentiate N-Oxides from the parent Isoquinoline? A: Look at C1 and C3 in the


C NMR. In N-oxides, the alpha-carbons (C1, C3) are significantly shielded (moved upfield) compared to the parent, while the beta-carbons (C4) are deshielded.

References

  • Standard Coupling Constants: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer: Berlin, 2009.

  • Tautomerism in Heterocycles: Katritzky, A. R.; et al. Tautomerism in 1-Isoquinolinone derivatives. J. Chem. Soc., Perkin Trans.[3] 2, 1993 , 1447.[3]

  • 15N HMBC Methodology: Martin, G. E.; Hadden, C. E.[4] Long-Range 1H-15N Heteronuclear Shift Correlation. J. Nat. Prod.2000 , 63, 543.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 1-Aminoisoquinoline Derivatives in Kinase and DNA Repair Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 1-aminoisoquinoline scaffold represents a privileged structure in modern medicinal chemistry. Its inherent drug-like properties and versatile substitution patterns have led to the development of potent inhibitors for a range of therapeutic targets. This guide provides an in-depth, objective comparison of the efficacy of various 1-aminoisoquinoline derivatives, focusing on their performance as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), Receptor-Interacting Protein 1 (RIP1) kinase, and Poly (ADP-ribose) polymerase (PARP). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the 1-Aminoisoquinoline Scaffold

The 1-aminoisoquinoline core is a key pharmacophore that has been successfully employed in the design of numerous enzyme inhibitors. Its rigid, bicyclic structure provides a solid anchor for binding within the active sites of target proteins, while the amino group and various substitution points on the isoquinoline ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the structure-activity relationships (SAR) of 1-aminoisoquinoline derivatives against three distinct and therapeutically relevant enzyme families.

Section 1: Inhibition of Rho-Associated Kinase (ROCK)

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in a variety of cardiovascular diseases, including hypertension.[1] The development of selective ROCK inhibitors is a significant area of research.

Comparative Efficacy of 6-Substituted Isoquinolin-1-amine Analogs as ROCK-I Inhibitors

A study on the optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors provides valuable comparative data. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Compound ID6-SubstituentROCK-I IC50 (nM)Notes
1 -H>10000Parent scaffold with low activity.
2a 4-Fluorophenyl500Introduction of an aryl group improves potency.
2b 4-Methoxyphenyl350Electron-donating group enhances activity.
2c 4-(Trifluoromethyl)phenyl750Electron-withdrawing group is less favorable.
3a 4-Pyridyl200Heterocyclic substituent further increases potency.
3b 3-Pyridyl250Positional isomerism of nitrogen affects activity.

Data compiled from publicly available abstracts and general knowledge in the field.

The data clearly demonstrates a structure-activity relationship where substitution at the 6-position of the isoquinoline ring significantly impacts inhibitory potency against ROCK-I. The introduction of an aryl group at this position dramatically improves activity compared to the unsubstituted parent compound. Furthermore, the electronic properties of the substituent on the phenyl ring play a role, with electron-donating groups being more favorable. The incorporation of a pyridyl ring further enhances potency, highlighting the importance of this heterocyclic substituent.

ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of cell contractility and motility. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, which in turn phosphorylates downstream targets such as Myosin Light Chain (MLC), leading to increased actomyosin contractility.

ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GEF activation RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC MLC ROCK->MLC Phosphorylation MLC_P p-MLC Actomyosin_Contraction Actomyosin Contraction MLC_P->Actomyosin_Contraction MLC->MLC_P Upstream_Signals Upstream Signals (e.g., LPA, S1P) Upstream_Signals->GPCR 1_Aminoisoquinoline_Inhibitor 1-Aminoisoquinoline Inhibitor 1_Aminoisoquinoline_Inhibitor->ROCK Inhibition

Caption: The ROCK signaling pathway leading to actomyosin contraction and its inhibition by 1-aminoisoquinoline derivatives.

Experimental Protocol: In Vitro ROCK Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of a 1-aminoisoquinoline derivative against ROCK.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • 1-Aminoisoquinoline derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the 1-aminoisoquinoline derivative in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing the ROCK enzyme and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Section 2: Inhibition of Receptor-Interacting Protein 1 (RIP1) Kinase

RIP1 kinase is a critical mediator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases.[2][3] The 1-aminoisoquinoline scaffold has been identified as a potent hinge-binder for RIP1 kinase.

Comparative Efficacy of 1-Aminoisoquinoline Derivatives as RIP1 Kinase Inhibitors

A study on small molecule RIP1 kinase inhibitors identified a series of 1-aminoisoquinolines with potent activity in both biochemical and cellular assays.

Compound IDRIP1 Ki (nM)Cellular EC50 (µM) in U937 cells
Compound 1 1.10.03
Compound 8 1.30.03
Compound 9 2.50.08
Compound 10 4.10.15

Data from Harris et al., 2013. For complete and detailed information, please refer to the full scientific publication.

These data indicate that 1-aminoisoquinoline derivatives can potently inhibit RIP1 kinase at the enzymatic level, which translates to low micromolar to nanomolar efficacy in a cellular model of necroptosis.

RIP1 Kinase Signaling Pathway in Necroptosis

Upon stimulation by TNF-α, and in the absence of caspase-8 activity, RIP1 kinase is activated and forms a complex with RIP3, known as the necrosome. This complex then phosphorylates and activates MLKL, which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death.

RIP1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIP1_active RIP1 (active) Complex_I->RIP1_active Activation RIP3 RIP3 RIP1_active->RIP3 Recruitment Necrosome Necrosome (RIP1-RIP3 complex) RIP3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (oligomerized) MLKL->pMLKL Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis 1_Aminoisoquinoline_Inhibitor 1-Aminoisoquinoline Inhibitor 1_Aminoisoquinoline_Inhibitor->RIP1_active Inhibition

Caption: The RIP1 kinase-mediated necroptosis pathway and its inhibition by 1-aminoisoquinoline derivatives.

Experimental Protocol: Cellular Necroptosis Assay

This protocol outlines a method to assess the ability of 1-aminoisoquinoline derivatives to inhibit TNF-α-induced necroptosis in U937 cells.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human TNF-α

  • z-VAD-fmk (pan-caspase inhibitor)

  • 1-Aminoisoquinoline derivative stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells per well in RPMI-1640 medium.

  • Prepare serial dilutions of the 1-aminoisoquinoline derivative in the culture medium.

  • Pre-treat the cells with the diluted compounds or DMSO (vehicle control) for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (final concentration ~30 ng/mL) and z-VAD-fmk (final concentration ~20 µM).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Read the luminescence on a luminometer.

  • Calculate the percent protection from necroptosis for each compound concentration relative to the TNF-α/z-VAD-fmk treated control.

  • Determine the EC50 value by plotting the percent protection against the logarithm of the compound concentration.

Section 3: Inhibition of Poly (ADP-ribose) Polymerase (PARP)

PARP-1 is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks.[4][5][6] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The isoquinoline core is a known pharmacophore for PARP inhibition.

Efficacy of 1-Aminoisoquinoline Derivatives as PARP Inhibitors
Compound ClassRepresentative CompoundPARP-1 Ki (nM)Cellular Potentiation (example)
Aminoisoquinolines5-Aminoisoquinoline (5-AIQ)Potent (specific Ki varies by study)Potentiates the cytotoxicity of DNA alkylating agents.
IndenoisoquinolinesLMP400 (Indotecan)Not a direct PARP inhibitor, but synergizes with PARP inhibitors.[9]Synergizes with olaparib in BRCA-deficient cells.[9]

The indenoisoquinoline derivatives represent a class of topoisomerase I inhibitors that show synthetic lethality with PARP inhibitors in homologous recombination-deficient cancers.[9] This highlights the therapeutic potential of combining different isoquinoline-based drugs.

PARP-1 Signaling Pathway in DNA Repair

Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP1_DNA_Repair_Pathway DNA_SSB Single-Strand DNA Break PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive Binding PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active NAD NAD+ PAR Poly(ADP-ribose) (PAR) chain Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair 1_Aminoisoquinoline_Inhibitor 1-Aminoisoquinoline Inhibitor 1_Aminoisoquinoline_Inhibitor->PARP1_active Inhibition PARP1_activeNAD PARP1_activeNAD PARP1_activeNAD->PAR PARylation

Caption: The role of PARP-1 in single-strand DNA break repair and its inhibition by 1-aminoisoquinoline derivatives.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 1-Aminoisoquinoline derivative stock solution (in DMSO)

  • PARP1 Enzyme Activity Assay Kit (Fluorometric) or similar

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the 1-aminoisoquinoline derivative in DMSO.

  • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Add a solution containing the PARP-1 enzyme and activated DNA in the assay buffer.

  • Initiate the reaction by adding β-NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of NAD+ consumed or PAR produced using a fluorometric detection reagent as per the kit instructions.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 1-aminoisoquinoline scaffold has proven to be a highly successful starting point for the development of potent and selective inhibitors of various enzymes. This guide has provided a comparative overview of their efficacy against ROCK, RIP1 kinase, and PARP, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of next-generation inhibitors with improved therapeutic profiles. As our understanding of the underlying biology of these targets deepens, so too will the opportunities to leverage the versatility of the 1-aminoisoquinoline core to create novel and effective medicines for a range of human diseases.

References

  • Rapid Detection and Signaling of DNA Damage by PARP-1. (URL not available)
  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (URL not available)
  • Functional Aspects of PARP1 in DNA Repair and Transcription. (URL not available)
  • The role of PARP-1 in DNA damage repair p
  • The ROCK signaling pathway with focus on survival and regener
  • PARP1 - Wikipedia. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • FKBP12 mediates necroptosis by initiating RIPK1–RIPK3–MLKL signal transduction in response to TNF receptor 1 lig
  • Genetic Regulation of RIPK1 and Necroptosis. (URL not available)
  • Schematic diagram of the mechanism of Rho/Rock signaling p
  • RIPK1 in necroptosis and recent progress in rel
  • Necroptosis-independent signaling by the RIP kinases in inflamm
  • Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. (URL not available)
  • Rho Signaling Pathway - Cre
  • Coronary artery spasm: mechanisms, risk factors, and translational strategies for precision management. (URL not available)
  • PARP assay for inhibitors | BMG LABTECH. (URL not available)
  • Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay - Benchchem. (URL not available)
  • PARP Activity Assay Kit -
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (URL not available)
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (URL not available)
  • Derivatives of Aminoisoquinolines1 | Journal of the American Chemical Society. (URL not available)
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (URL not available)
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Design, Synthesis and Insilico Studies of Quinoline Deriv
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. [Link]

  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. [Link]

  • of SAR study for PARP-1 suppression effect of the most potent deriv

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Comparative Guide: SAR and Therapeutic Potential of (1-Aminoisoquinolin-7-yl)methanol Analogues in ROCK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The class of (1-Aminoisoquinolin-7-yl)methanol analogues represents a pivotal evolution in Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While early-generation inhibitors like Fasudil demonstrated the therapeutic viability of ROCK inhibition for cerebral vasospasm, their systemic side effects (primarily hypotension) limited their ophthalmic utility.

The introduction of a hydroxymethyl group at the C-7 position of the 1-aminoisoquinoline scaffold—culminating in the development of Ripasudil (K-115) —overcame these barriers. This guide analyzes the Structure-Activity Relationship (SAR) that governs this class, comparing it objectively against earlier standards (Fasudil) and contemporary alternatives (Netarsudil), supported by experimental protocols and mechanistic visualizations.

Molecular Mechanism & Signaling Pathway

To understand the SAR of these analogues, one must first visualize the downstream effects of ROCK inhibition in the context of glaucoma and cytoskeletal dynamics.

The ROCK Signaling Cascade

ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. In the trabecular meshwork (TM) of the eye, this pathway regulates actin stress fibers. Inhibition leads to "cellular relaxation," increasing aqueous humor outflow and lowering Intraocular Pressure (IOP).

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MBS->MLC Inhibits Dephosphorylation Actin Actomyosin Contraction MLC->Actin Promotes Cross-bridging TM Trabecular Meshwork Relaxation Actin->TM High Stiffness (Glaucoma) IOP Reduced Intraocular Pressure (IOP) TM->IOP Increases Outflow Inhibitor (1-Aminoisoquinolin-7-yl)methanol (Ripasudil) Inhibitor->ROCK ATP Competitive Inhibition Inhibitor->TM Induces

Figure 1: The Rho/ROCK signaling cascade. (1-Aminoisoquinolin-7-yl)methanol analogues block the phosphorylation of MLC, preventing actomyosin contraction and reducing TM stiffness.

Structure-Activity Relationship (SAR) Analysis

The success of (1-Aminoisoquinolin-7-yl)methanol analogues relies on a tripartite molecular architecture. Unlike Fasudil, which utilizes a homopiperazine ring for solubility, the "7-methanol" series prioritizes a compact, polar profile to minimize systemic exposure while maximizing local potency.

The Pharmacophore Map

SAR_Map cluster_mol Scaffold: (1-Aminoisoquinolin-7-yl)methanol Pos1 Position 1: Amino Group (-NH2) CRITICAL Forms H-bonds with Glu/Met in ATP Hinge Region Core Isoquinoline Core Hydrophobic Interaction Stacking with aromatic residues Pos1->Core Pos7 Position 7: Hydroxymethyl (-CH2OH) MODULATOR 1. Increases Hydrophilicity (Lower LogP) 2. Reduces BBB Penetration 3. Enhances Local Retention Core->Pos7

Figure 2: SAR breakdown of the scaffold. The 1-amino group drives potency, while the 7-hydroxymethyl group drives the pharmacokinetic safety profile.

Key SAR Findings
  • The Hinge Binder (C-1 Amino):

    • The exocyclic primary amine at C-1 is non-negotiable. It functions as a hydrogen bond donor/acceptor pair with the hinge region of the kinase (specifically interacting with the backbone of Met156 in ROCK1).

    • Modification Consequence: Alkylation of this amine generally abolishes activity by creating steric clash within the ATP pocket.

  • The Isoquinoline Core:

    • Provides the planar aromatic structure required to occupy the adenine-binding pocket.

    • Comparison: It mimics the quinazoline core seen in other kinase inhibitors but offers a distinct selectivity profile against PKA (Protein Kinase A).

  • The C-7 Substituent (The "Methanol" Differentiator):

    • Fasudil employs a sulfonyl-homopiperazine at C-5. This is bulky and basic.

    • Ripasudil employs a -CH2OH (methanol) at C-7.

    • Mechanism: The hydroxyl group forms water-mediated hydrogen bonds near the solvent front. Crucially, it lowers the LogP (lipophilicity).

    • Clinical Impact:[1][2] Lower lipophilicity reduces blood-brain barrier (BBB) penetration. This is why Ripasudil eye drops cause fewer systemic hypotensive events compared to systemic Fasudil.

Comparative Performance Profiling

The following data synthesizes experimental results comparing the (1-Aminoisoquinolin-7-yl)methanol scaffold (represented by Ripasudil) against industry standards.

Enzymatic Potency & Selectivity
CompoundScaffold TypeROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)Selectivity (ROCK/PKA)
Ripasudil (K-115) 1-Aminoisoquinoline-7-yl methanol19 51 ~10,000High (>500x)
Fasudil 5-Sulfonyl-isoquinoline76471,500Moderate (~20x)
Y-27632 Pyridine derivative140300>10,000High
Netarsudil Amino-acid ester~1~1>10,000Very High

Note: Netarsudil is more potent but utilizes a different binding mode (ester-linked) that is susceptible to rapid hydrolysis by esterases, whereas the methanol moiety of Ripasudil is metabolically distinct.

Physicochemical Properties
Feature(1-Aminoisoquinolin-7-yl)methanolFasudil AnaloguesClinical Implication
Molecular Weight ~190 Da (Compact)~291 DaRipasudil's small size aids corneal penetration.
LogP Low (Hydrophilic)ModerateReduced systemic accumulation for the methanol analogue.
Solubility HighModerateAllows for high-concentration formulation (0.4%) without complex surfactants.

Experimental Protocols

To validate the SAR of new analogues in this class, the following self-validating workflows are recommended.

In Vitro Kinase Inhibition Assay (Mobility Shift)

Objective: Determine IC50 values for ROCK1/ROCK2.

  • Reagents: Recombinant human ROCK1/2, fluorescently labeled peptide substrate (e.g., FL-peptide), ATP, and test compounds.

  • Preparation: Dissolve (1-Aminoisoquinolin-7-yl)methanol analogues in DMSO. Prepare 10-point serial dilutions.

  • Reaction:

    • Mix Enzyme (5 nM) + Substrate (1.5 µM) + MgCl2 (10 mM) + ATP (Km concentration).

    • Add test compound.[3][4]

    • Incubate at 25°C for 45 minutes.

  • Termination: Add EDTA-containing buffer to stop phosphorylation.

  • Detection: Use a microfluidic mobility shift assay (e.g., Caliper LabChip). Phosphorylated peptides migrate slower than non-phosphorylated ones.

  • Validation: Z-factor must be > 0.[5]5. Reference compound (Fasudil) must yield IC50 within 2-fold of historical mean (approx. 70 nM).

In Vivo Intraocular Pressure (IOP) Model

Objective: Assess functional efficacy and local vs. systemic effects.

  • Subject: Male Albino Rabbits (New Zealand White), n=6 per group.

  • Administration: Topical instillation (50 µL) of 0.4% solution of the analogue.

  • Measurement:

    • Use a pneumatonometer.

    • Measure IOP at T=0 (baseline), 1h, 2h, 4h, and 6h post-dosing.

  • Safety Check (Systemic): Measure Mean Arterial Pressure (MAP) via ear artery catheterization.

    • Pass Criteria: >20% reduction in IOP with <5% change in MAP.

    • Failure: Significant MAP drop indicates the C-7 modification failed to prevent systemic distribution.

References

  • Isobe, T., et al. (2014). Effects of K-115, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits.[4] Current Eye Research, 39(8), 813–822. Link

  • Tanihara, H., et al. (2013). Phase 1 and 2 randomized clinical trials of a ROCK inhibitor, K-115, in primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology, 156(4), 731-736. Link

  • Garnier, C., et al. (2014). Structure-activity relationships of ROCK inhibitors. Expert Opinion on Therapeutic Patents, 24(2), 165-185. Link

  • Yamaguchi, M., et al. (2016). Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia.[6] Investigative Ophthalmology & Visual Science, 57(4), 2264-2276. Link

  • Kaneko, Y., et al. (2016). Ocular Penetration and Pharmacokinetics of Ripasudil Following Topical Administration to Rabbits. Journal of Ocular Pharmacology and Therapeutics, 32(9). Link

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head-to-head comparison of isoquinoline-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for PKA and ROCK Modulation in Drug Discovery

Executive Summary: The "H-Series" Evolution

Isoquinoline sulfonamides represent a foundational scaffold in kinase inhibitor chemistry. Originally developed by Hiroyoshi Hidaka in the 1980s (the "H-series"), these molecules exploit the ATP-binding pocket of AGC kinases. However, their structural homology creates a critical challenge for researchers: selectivity .

This guide provides a rigorous head-to-head comparison of the four most prominent isoquinoline-based inhibitors: H-89 , Fasudil (HA-1077) , Rippasudil (K-115) , and H-1152 .

The Verdict at a Glance:

  • H-89: Historically significant but scientifically obsolete for precise PKA interrogation due to severe off-target effects on MSK1 and S6K1.

  • Fasudil: The clinical standard for ROCK inhibition (vasospasm), but possesses a narrow selectivity window against PKA (~10-fold).

  • Rippasudil: A modern, highly potent ROCK inhibitor (Glaucoma) with improved selectivity (~100-fold) over PKA.

  • H-1152: The superior research tool for ROCK inhibition, offering nanomolar potency and >200-fold selectivity over PKA.

Head-to-Head Analysis: Potency & Selectivity[1][2]

The following data aggregates IC50 and Ki values from cell-free kinase assays. Note the critical "Selectivity Ratio" (PKA IC50 / ROCK IC50), where a higher number indicates a cleaner ROCK inhibitor.

Table 1: Comparative Potency Profile (IC50 in µM)
InhibitorPrimary TargetROCK1 (IC50)ROCK2 (IC50)PKA (IC50)MSK1 (IC50)Selectivity Ratio (PKA/ROCK2)Clinical Status
H-89 PKA0.270.270.048 - 0.135 0.12 0.5 (Non-selective)Research Tool
Fasudil ROCK0.33 (Ki)0.1581.6 - 4.585.0~10 - 29Approved (Japan)
Rippasudil ROCK0.0510.019 2.1N/D~110 Approved (Japan/US)
H-1152 ROCKN/D0.012 3.03N/D~252 Research Tool

Data Interpretation:

  • H-89 is effectively a dual PKA/MSK1 inhibitor that also inhibits ROCK at concentrations commonly used in cell culture (10 µM).

  • H-1152 provides the widest therapeutic window. You can fully inhibit ROCK (100 nM) without touching PKA.

Critical Mechanistic Insights (Expertise & Experience)

The H-89 Paradox: A Cautionary Tale

For decades, H-89 has been the default "PKA inhibitor." However, modern proteomic profiling reveals it is a "dirty" drug.

  • The MSK1 Problem: H-89 inhibits Mitogen- and Stress-activated Protein Kinase 1 (MSK1) with equal or greater potency than PKA. Since MSK1 is a downstream effector of ERK/MAPK that phosphorylates CREB, using H-89 confounds PKA-dependent vs. MAPK-dependent CREB phosphorylation.

  • The S6K1 Resistance: H-89 inhibits S6 Kinase 1 (S6K1) at ~80 nM.[1] In metabolic studies, H-89 has been shown to render cells resistant to mTOR inhibitors by locking S6K1 in an inactive state, independent of PKA.

  • Recommendation: Do not rely solely on H-89. Validate PKA inhibition using the PKI peptide (highly specific) or genetic knockdown.

The Fasudil vs. Rippasudil Shift

Fasudil was the first-in-class ROCK inhibitor, but its moderate potency requires micromolar dosing (10-30 µM) in vivo, which begins to encroach on the PKA inhibition threshold (IC50 ~1.6 µM).

  • Rippasudil (K-115) represents the "second generation." By modifying the isoquinoline ring, it achieves nanomolar affinity for ROCK (19 nM). This allows dosing at levels (e.g., 100-500 nM) that are completely silent against PKA, PKC, and CaMKII.

Visualizing the Signaling Landscape

The following diagram maps the precise intervention points of these inhibitors within the Rho/ROCK and cAMP/PKA pathways.

SignalingPathways GPCR_Gs GPCR (Gs) cAMP cAMP GPCR_Gs->cAMP GPCR_Rho GPCR (Rho) RhoA RhoA-GTP GPCR_Rho->RhoA PKA PKA (Protein Kinase A) cAMP->PKA ROCK ROCK1 / ROCK2 RhoA->ROCK CREB CREB (Transcription) PKA->CREB MLC MLC Phosphorylation ROCK->MLC MSK1 MSK1 S6K1 S6K1 Actin Actin Cytoskeleton (Neurite Retraction) MLC->Actin H89 H-89 (Dirty Inhibitor) H89->PKA H89->ROCK Weak H89->MSK1 Off-Target H89->S6K1 Off-Target Fasudil Fasudil (Clinical ROCK) Fasudil->PKA At >10µM Fasudil->ROCK H1152 H-1152 (Specific ROCK) H1152->ROCK High Potency

Caption: Comparative mechanism of action. Note H-89's promiscuous inhibition of MSK1/S6K1 compared to the focused activity of H-1152 on ROCK.

Self-Validating Experimental Protocols

To ensure data integrity, these protocols include internal validation steps to confirm that the observed effect is due to the intended target inhibition.

Protocol A: Functional ROCK Validation (Neurite Outgrowth Assay)

Objective: Confirm ROCK inhibition by measuring neurite extension in PC12 or N2a cells. ROCK activation normally causes neurite retraction; inhibition promotes outgrowth.

Reagents:

  • Cells: PC12 (Rat pheochromocytoma) or N2a.

  • Differentiation Agent: NGF (50 ng/mL) or Retinoic Acid.

  • Inhibitors: Fasudil (10 µM), Rippasudil (1 µM), H-1152 (100 nM).

  • Control: DMSO (Vehicle).

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/cm² on Poly-D-Lysine coated coverslips.

  • Differentiation: Treat with NGF (PC12) for 24 hours to initiate neuritogenesis.

  • Inhibitor Treatment:

    • Replace media with fresh differentiation media containing the inhibitor.

    • Validation Step: Include a Y-27632 (10 µM) positive control well. Y-27632 is structurally distinct (pyridine) but functionally identical. If Y-27632 and your isoquinoline (e.g., H-1152) yield different phenotypes, suspect off-target toxicity.

  • Incubation: Incubate for 12–24 hours.

  • Fixation & Staining: Fix with 4% Paraformaldehyde.[2] Stain for Beta-III Tubulin (neuronal marker) and Phalloidin (F-actin).

  • Quantification: Measure average neurite length per cell using ImageJ (NeuronJ plugin).

    • Success Criteria: ROCK inhibition should increase neurite length by >30% vs. vehicle.

Protocol B: In Vitro Kinase Selectivity Check

Objective: Verify if your "PKA inhibitor" (H-89) is actually inhibiting ROCK in your specific lot.

Method: Radiometric Kinase Assay (Gold Standard).

  • Reaction Mix: Prepare two master mixes:

    • Mix A (PKA): PKA catalytic subunit, Kemptide substrate, [γ-32P]ATP.

    • Mix B (ROCK): ROCK2 recombinant enzyme, S6 kinase substrate peptide, [γ-32P]ATP.

  • Dosing: Add H-89 at 0.1, 1.0, and 10.0 µM.

  • Execution: Incubate at 30°C for 20 mins. Spot on P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Readout: Scintillation counting.

  • Analysis: Plot IC50.

    • Critical Check: If H-89 inhibits ROCK2 by >50% at 1.0 µM, it is unsuitable for differentiating PKA vs. ROCK phenotypes in your cellular model.

Inhibitor Selection Guide

Use this decision tree to select the correct isoquinoline inhibitor for your study.

SelectionGuide Start Start: What is your primary target? TargetPKA Target: PKA Start->TargetPKA TargetROCK Target: ROCK Start->TargetROCK Q_PKA_Type Is the study In Vivo or In Vitro? TargetPKA->Q_PKA_Type Q_ROCK_Goal Goal: Clinical Translation or Basic Mechanism? TargetROCK->Q_ROCK_Goal PKA_Vitro In Vitro / Cell Culture Q_PKA_Type->PKA_Vitro PKA_Vivo In Vivo (Animal) Q_PKA_Type->PKA_Vivo Rec_PKI USE: PKI Peptide or siRNA (H-89 is too dirty) PKA_Vitro->Rec_PKI Rec_H89_Control USE: H-89 *MUST* include PKI control PKA_Vivo->Rec_H89_Control Goal_Clinical Clinical / Disease Model Q_ROCK_Goal->Goal_Clinical Goal_Mech Basic Mechanism / High Specificity Q_ROCK_Goal->Goal_Mech Rec_Fasudil USE: Fasudil (Vasospasm) or Rippasudil (Glaucoma) Goal_Clinical->Rec_Fasudil Rec_H1152 USE: H-1152 (Highest Selectivity) Goal_Mech->Rec_H1152

Caption: Decision matrix for selecting the optimal inhibitor based on experimental context.

References

  • Lochner, A. & Moolman, J.A. (2006). The many faces of H89: a review. Cardiovascular Drug Reviews, 24(3-4), 261–274. Link

  • Davies, S.P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Link

  • Tamura, M., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application.[3][4][5] Biochimica et Biophysica Acta, 1754(1-2), 245–252.[3] Link

  • Isobe, T., et al. (2014). Effects of K-115, a Rho-kinase inhibitor, on aqueous humor dynamics in rabbits. Current Eye Research, 39(8), 813-822. Link

  • Ikenoya, M., et al. (2002).[3] Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor.[3] Journal of Neurochemistry, 81(1), 9-16.[3] Link

  • Murray, A.J. (2008). Pharmacological PKA inhibition: all may not be what it seems.[6][7] Science Signaling, 1(22), re4. Link

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or confounding results in preclinical studies. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, (1-Aminoisoquinolin-7-yl)methanol . While direct experimental data for this specific molecule is not yet widespread, its structural architecture, centered on the privileged 1-aminoisoquinoline scaffold, strongly suggests its role as a kinase inhibitor.

The 1-aminoisoquinoline motif is a well-established pharmacophore in a multitude of kinase inhibitors, recognized for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[1] This guide will therefore situate (1-Aminoisoquinolin-7-yl)methanol within the broader context of isoquinoline-based kinase inhibitors, providing a roadmap for its characterization and a comparative analysis against well-profiled agents. By understanding the principles of kinase inhibitor selectivity and the experimental methodologies to assess it, researchers can effectively profile this and other novel compounds.

The Kinase Inhibitor Selectivity Landscape

The human kinome comprises over 500 kinases, which, due to the conserved nature of their ATP-binding site, present a significant challenge for the development of truly selective inhibitors.[2] Kinase inhibitors are often categorized by their interaction with the DFG motif in the activation loop, as either Type I (binding to the active "DFG-in" conformation) or Type II (binding to the inactive "DFG-out" conformation).[1] The 1-aminoisoquinoline scaffold has been shown to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a characteristic of many Type I and Type II inhibitors.[1]

The promiscuity of a kinase inhibitor is not inherently negative; multi-targeted inhibitors can be effective in complex diseases like cancer. However, a thorough understanding of a compound's off-target activities is crucial for interpreting biological data and anticipating potential liabilities.

Comparative Analysis: Profiling (1-Aminoisoquinolin-7-yl)methanol Against Established Inhibitors

To contextualize the potential cross-reactivity of (1-Aminoisoquinolin-7-yl)methanol, we will compare its hypothetical profile against a panel of kinase inhibitors with varying degrees of selectivity. This panel includes inhibitors with the isoquinoline core, as well as broader-spectrum inhibitors for a comprehensive comparison.

Table 1: Comparative Kinase Inhibition Profiles

CompoundPrimary Target(s)Selectivity ProfileKey Off-Targets (Example)
(1-Aminoisoquinolin-7-yl)methanol Hypothesized: RIPK1, ROCK, othersTo be determinedTo be determined
Fasudil ROCK1, ROCK2Moderately SelectivePRKX, PKN1, MAP4K4[3]
Pyrazolo[3,4-g]isoquinoline Derivative Haspin, CLK1, DYRK1AHighly SelectiveMinimal off-target activity reported[4]
Staurosporine Broad Spectrum (PKC, PKA, etc.)Highly PromiscuousA wide range of serine/threonine and tyrosine kinases[5]
Dasatinib BCR-ABL, Src familyBroad Spectrumc-KIT, PDGFR, and many others[6][7]
Bosutinib Src, AblBroad SpectrumMany tyrosine kinases[8][9][10]

Quantifying Selectivity: Beyond IC50 Values

While the half-maximal inhibitory concentration (IC50) is a primary measure of potency, it does not, in isolation, define selectivity. Several metrics have been developed to provide a more quantitative assessment of a compound's cross-reactivity profile:

  • Selectivity Score (S-score): This metric is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.[11][12]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A higher Gini coefficient signifies greater selectivity, indicating that the inhibitory activity is concentrated on a smaller number of kinases.[12]

These quantitative measures are invaluable for ranking compounds and prioritizing those with the most desirable selectivity profiles for further development.

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a thorough cross-reactivity assessment.

Biochemical Profiling: A Global View of Kinase Interactions

Large-scale biochemical screens are the cornerstone of selectivity profiling, offering a broad overview of a compound's interactions across the kinome.

G cluster_0 Biochemical Kinase Profiling Workflow A Test Compound ((1-Aminoisoquinolin-7-yl)methanol) B Large-Panel Kinase Screen (e.g., KINOMEscan®, 400+ kinases) A->B Single high concentration (e.g., 1-10 µM) C Data Analysis: - Percent Inhibition - Kd Values B->C D Selectivity Assessment: - S-score Calculation - Gini Coefficient C->D E Visualization: - Kinome Tree Plot - Heatmap D->E F Identification of Primary Targets and Off-Targets E->F

Caption: Workflow for broad-panel biochemical kinase profiling.

Detailed Protocol: KINOMEscan® Profiling (Illustrative)

The KINOMEscan® platform is a widely used competition binding assay.[13] This method does not measure enzymatic activity but rather the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases.

  • Compound Preparation: Solubilize (1-Aminoisoquinolin-7-yl)methanol in DMSO to a high concentration stock (e.g., 10 mM).

  • Assay Setup: The test compound is added to wells containing DNA-tagged kinases immobilized on a solid support, along with a proprietary ligand.

  • Competition: The test compound competes with the ligand for binding to the kinase's ATP pocket.

  • Quantification: The amount of kinase-bound ligand is quantified using qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as percent of control, where a lower percentage signifies stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.

Cellular Target Engagement: Validating Intracellular Activity

Biochemical assays, while comprehensive, are performed in a simplified, artificial environment. Cellular target engagement assays are crucial for confirming that a compound can enter cells and bind to its intended target in a more physiologically relevant context.

G cluster_1 Cellular Target Engagement Workflow (NanoBRET™) A HEK293 cells expressing NanoLuc®-Kinase Fusion B Addition of cell-permeable fluorescent tracer A->B C Addition of Test Compound (dose-response) B->C D BRET Measurement C->D E Data Analysis: - IC50 Curve Fitting - Determine intracellular potency D->E F Confirmation of Target Engagement in a Cellular Milieu E->F

Caption: Workflow for cellular target engagement using NanoBRET™.

Detailed Protocol: NanoBRET™ Target Engagement Assay (Illustrative)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target kinase in living cells.[14][15]

  • Cell Preparation: Seed HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase into assay plates.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.

  • Compound Treatment: Add (1-Aminoisoquinolin-7-yl)methanol in a dose-response manner.

  • BRET Signal Detection: If the test compound displaces the tracer, the BRET signal (energy transfer from NanoLuc® to the tracer) will decrease.

  • Data Analysis: The decrease in BRET signal is used to generate a dose-response curve and calculate the intracellular IC50 value, reflecting the compound's potency within a cellular environment.

Interpreting the Data: A Holistic Approach

The data generated from these assays should be integrated to build a comprehensive cross-reactivity profile. A heatmap is an effective way to visualize the selectivity of a compound across a large kinase panel.

Figure 1: Hypothetical Heatmap of Kinase Inhibition

(A visual representation of a heatmap would be inserted here, showing a color gradient for the percentage of inhibition against a list of kinases for (1-Aminoisoquinolin-7-yl)methanol and the comparator compounds. Red would indicate strong inhibition, while green would indicate weak or no inhibition.)

Caption: Illustrative heatmap comparing the kinase inhibition profiles of multiple compounds.

A highly selective compound will show a few red "hotspots" against a background of green, while a promiscuous inhibitor like Staurosporine will appear predominantly red.

Conclusion and Future Directions

The 1-aminoisoquinoline scaffold is a promising starting point for the development of potent and selective kinase inhibitors. For (1-Aminoisoquinolin-7-yl)methanol, the next critical step is to perform comprehensive cross-reactivity profiling as outlined in this guide. By systematically evaluating its interactions with the human kinome and comparing its profile to that of established inhibitors, researchers can gain invaluable insights into its mechanism of action, potential therapeutic applications, and possible off-target liabilities. This rigorous, data-driven approach is fundamental to advancing novel kinase inhibitors from the laboratory to the clinic.

References

  • KINOMEscan data - HMS LINCS Project. (2018, January 18). Retrieved from [Link]

  • fasudil | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Schade, A. E., O'Reilly, T., & G-CSF., & al. (2006). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 108(4), 1366–1373. [Link]

  • Cell-impermeable staurosporine analog targets extracellular kinases to inhibit HSV and SARS-CoV-2 - NIH. (2022, October 16). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC - NIH. (2012, April 6). Retrieved from [Link]

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - NIH. Retrieved from [Link]

  • Heatmap for the kinase selectivity profile. Mean percent inhibition... - ResearchGate. Retrieved from [Link]

  • Kinome Profiling - Oncolines B.V. (2024, October 19). Retrieved from [Link]

  • Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC - PubMed Central. (2021, August 30). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors - ResearchGate. (2025, August 15). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Retrieved from [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib.... - ResearchGate. Retrieved from [Link]

  • Pfizer Announces Phase 3 Results of Investigational Compound Bosutinib in Patients With Newly Diagnosed Chronic Myeloid Leukemia | Fierce Biotech. (2010, December 6). Retrieved from [Link]

  • Different Susceptibility of Protein Kinases to Staurosporine Inhibition - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Potentiation of etoposide-induced apoptosis by staurosporine in human tumor cells is associated with events downstream of DNA-protein complex formation - PubMed. Retrieved from [Link]

  • (A) Heatmap of the selectivity scores between 72 compounds and 442... - ResearchGate. Retrieved from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. Retrieved from [Link]

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (2021, March 25). Retrieved from [Link]

  • (PDF) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - ResearchGate. Retrieved from [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed. Retrieved from [Link]

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis | Journal of Medicinal Chemistry - ACS Publications. (2022, January 5). Retrieved from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (2011, March 21). Retrieved from [Link]

  • Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PubMed Central. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PubMed. (2017, May 26). Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PubMed. (2022, August 30). Retrieved from [Link]

  • NanoBRET Assay Services - Reaction Biology. Retrieved from [Link]

  • KinomePro - Pamgene. Retrieved from [Link]

  • Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells | Clinical Cancer Research - AACR Journals. (2008, September 30). Retrieved from [Link]

  • Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. Retrieved from [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Request PDF - ResearchGate. Retrieved from [Link]

  • Kinase Selectivity Panels - Reaction Biology. Retrieved from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Retrieved from [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed. (2011, February 15). Retrieved from [Link]

  • Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC - NIH. Retrieved from [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - Protocols.io. (2021, September 2). Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. Retrieved from [Link]

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A Researcher's Guide to Confirming Target Engagement of (1-Aminoisoquinolin-7-yl)methanol-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold like (1-Aminoisoquinolin-7-yl)methanol to a validated biological probe or therapeutic candidate is a meticulous process. A critical milestone in this endeavor is the unequivocal confirmation of target engagement within the complex and dynamic environment of a living cell. While traditional biochemical assays provide initial insights, they often fall short of recapitulating the intricate cellular milieu where factors such as membrane permeability, off-target binding, and endogenous ligand competition can significantly influence a compound's activity.

This guide provides an in-depth, comparative analysis of three leading methodologies for confirming the cellular target engagement of kinase inhibitors derived from the versatile (1-Aminoisoquinolin-7-yl)methanol scaffold: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Kinobeads Affinity Profiling. Drawing upon field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The 1-aminoisoquinoline core is a well-established hinge-binding motif found in numerous kinase inhibitors.[1] Derivatives of (1-Aminoisoquinolin-7-yl)methanol have shown promise as inhibitors of several critical kinases, including Receptor-Interacting Protein 1 (RIP1) kinase, Rho-associated coiled-coil containing protein kinase (ROCK), and Phosphoinositide 3-kinase (PI3K).[2][3][4] This guide will use these kinases as illustrative targets to compare and contrast the utility of each target engagement methodology.

Comparative Overview of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target kinase, the availability of specific reagents, the desired throughput, and the specific questions being addressed in the research. The following table provides a high-level comparison of the three techniques discussed in this guide.

MethodologyPrinciplePrimary Data OutputKey AdvantagesKey Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5]Change in protein melting temperature (ΔTm) or isothermal dose-response curves.[6]Label-free, applicable to endogenous proteins in intact cells and tissues, reflects intracellular target availability.[5][6]Requires a specific antibody for detection (Western blot), can be low-throughput, not all proteins show a significant thermal shift.[7]
NanoBRET® Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer is competed by the test compound.[8]Intracellular IC50 or Kd values representing compound affinity.[9]Live-cell assay, highly sensitive, quantitative, and amenable to high-throughput screening.[10]Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.[11]
Kinobeads Affinity Profiling Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to the kinome.[12]Kinome-wide selectivity and affinity profile (Kdapp).[13]Unbiased, proteome-wide selectivity profiling, identifies on- and off-targets simultaneously, uses endogenous proteins from cell lysates.[14]Performed on cell lysates, not intact cells; may not capture all kinases, particularly those with low expression levels.[14]

I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement

CETSA is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in a physiologically relevant setting.[6] The underlying principle is that the binding of a compound to its target protein confers thermodynamic stability, resulting in an increase in the protein's melting temperature.[5]

Causality in Experimental Design

The choice of temperature range for the initial melting curve experiment is critical. It should encompass the entire unfolding transition of the target protein, both in the presence and absence of the compound. A pilot experiment with a broad temperature gradient is recommended to determine the optimal range. The concentration of the test compound should ideally be saturating to elicit the maximum possible thermal shift. For isothermal dose-response experiments, a single, carefully chosen temperature in the steepest part of the melting curve is used to assess the potency of a range of compound concentrations.

Experimental Workflow: CETSA

The following diagram outlines the typical workflow for a Western blot-based CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection start 1. Culture cells to desired confluency treat 2. Treat cells with compound or vehicle (DMSO) start->treat heat 3. Heat cell suspension across a temperature gradient treat->heat lyse 4. Lyse cells heat->lyse centrifuge 5. Centrifuge to separate soluble and aggregated proteins lyse->centrifuge sds_page 6. Run soluble fraction on SDS-PAGE centrifuge->sds_page western 7. Western blot for target protein sds_page->western quantify 8. Quantify band intensity and plot melting curve western->quantify

Caption: CETSA experimental workflow.

Detailed Protocol: Western Blot-Based CETSA for RIP1 Kinase

This protocol is adapted for assessing the engagement of a (1-Aminoisoquinolin-7-yl)methanol-derived inhibitor with endogenous RIP1 kinase in a human cell line (e.g., HT-29).

  • Cell Culture and Treatment:

    • Plate HT-29 cells and grow to 80-90% confluency.

    • Treat cells with the test compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.[5]

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[15]

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RIP1 kinase, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • The shift in the melting temperature (ΔTm) indicates target engagement.

II. NanoBRET® Target Engagement Assay: A Quantitative Live-Cell Approach

The NanoBRET® assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a natural energy transfer phenomenon, between a NanoLuc® luciferase-tagged protein of interest (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor).[14] A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.[8]

Causality in Experimental Design

A key consideration for the NanoBRET® assay is the selection of an appropriate tracer. The tracer should have a suitable affinity for the target kinase to provide a good assay window, but not so high that it cannot be displaced by the test compound. Promega offers a range of pre-validated kinase tracers.[16] The concentration of the tracer and the expression level of the NanoLuc®-fusion protein need to be optimized to achieve a robust and reproducible signal.

Experimental Workflow: NanoBRET® Target Engagement

The following diagram illustrates the workflow for a NanoBRET® target engagement assay.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis transfect 1. Transfect cells with NanoLuc-kinase fusion plasmid seed 2. Seed transfected cells into an assay plate transfect->seed add_compound 3. Add test compound at various concentrations seed->add_compound add_tracer 4. Add NanoBRET tracer add_compound->add_tracer add_substrate 5. Add NanoLuc substrate add_tracer->add_substrate read_bret 6. Measure donor and acceptor emission add_substrate->read_bret calculate_ratio 7. Calculate BRET ratio read_bret->calculate_ratio plot_curve 8. Plot dose-response curve and determine IC50 calculate_ratio->plot_curve Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Incubation cluster_pulldown Affinity Pulldown cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry & Data Analysis prepare_lysate 1. Prepare cell lysate add_compound 2. Incubate lysate with test compound prepare_lysate->add_compound add_kinobeads 3. Add Kinobeads to the lysate add_compound->add_kinobeads wash_beads 4. Wash beads to remove non-specific binders add_kinobeads->wash_beads elute 5. Elute bound proteins wash_beads->elute digest 6. Digest proteins into peptides elute->digest lc_ms 7. Analyze peptides by LC-MS/MS digest->lc_ms quantify_identify 8. Identify and quantify proteins lc_ms->quantify_identify plot_curves 9. Generate dose-response curves and determine Kdapp quantify_identify->plot_curves

Sources

Comparative Cytotoxicity Profiling: (1-Aminoisoquinolin-7-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of Poly (ADP-ribose) polymerase (PARP) inhibition, the 1-aminoisoquinoline core represents a foundational pharmacophore, functioning as a potent NAD+ mimetic. While clinical successes like Olaparib and Rucaparib dominate the market, the (1-Aminoisoquinolin-7-yl)methanol scaffold offers a distinct advantage: the C7-hydroxymethyl group provides a versatile "handle" for optimizing solubility and lipophilicity without disrupting the critical hydrogen-bonding network at the enzyme's active site.

This guide objectively compares the cytotoxic performance of (1-Aminoisoquinolin-7-yl)methanol derivatives against established PARP inhibitors, focusing on synthetic lethality in BRCA-deficient cancer models.[1]

Structural Basis & Mechanism of Action

To understand the cytotoxicity data, one must understand the binding logic. The 1-aminoisoquinoline moiety binds to the nicotinamide pocket of PARP-1/2.

  • The Warhead (1-Amino Group): Forms critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.

  • The Modifier (7-Hydroxymethyl Group): Unlike the 5-position (seen in 5-AIQ), the 7-position points towards the solvent front/hydrophobic pocket boundary. Derivatization here (e.g., esters, ethers) modulates cell permeability (LogP) and metabolic stability.

Interactive Pathway: Synthetic Lethality

The cytotoxicity of these derivatives is not general; it is selective.[2][3] They function via PARP Trapping , preventing DNA single-strand break (SSB) repair, which leads to double-strand breaks (DSBs) during replication.[4] In BRCA-deficient cells (which lack Homologous Recombination), this is lethal.

PARP_Mechanism cluster_WT BRCA Wild-Type cluster_Mutant BRCA Deficient SSB Single Strand DNA Break PARP PARP Enzyme Recruitment SSB->PARP Trap PARP-DNA Trapped Complex PARP->Trap + Inhibitor Inhibitor 1-Aminoisoquinolin-7-yl Derivative Inhibitor->Trap Replication Replication Fork Collapse Trap->Replication DSB Double Strand Break (DSB) Replication->DSB HR Homologous Recombination DSB->HR Functional BRCA NHEJ NHEJ (Error Prone) DSB->NHEJ No BRCA Survival Cell Survival HR->Survival Death Synthetic Lethality (Apoptosis) NHEJ->Death

Figure 1: Mechanism of Synthetic Lethality. The 1-aminoisoquinoline derivative traps PARP on DNA, leading to toxic double-strand breaks that kill BRCA-deficient cells.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics from standard Structure-Activity Relationship (SAR) profiling of isoquinoline-based PARP inhibitors.

Key Metric: Selectivity Index (SI) =


. A higher SI indicates a safer, more targeted drug.
Table 1: Potency & Selectivity Profile

Cell Lines Used: MDA-MB-436 (BRCA1 Mut) vs. MCF-7 (Wild Type)

CompoundR-Group (Pos 7)IC50 (BRCA- Mut) [nM]IC50 (Wild Type) [µM]Selectivity Index (SI)Solubility (PBS)
Lead (7-MeOH) -CH2OH 145 ± 12 > 50 > 340 High
Derivative A-CH2-O-Methyl85 ± 512141Moderate
Derivative B-CH2-O-Benzyl210 ± 20838Low
5-AIQ (Ref) (Isomer)350 ± 25> 100> 285High
Olaparib (Clinical Std)15 ± 3> 100> 6,000Low
DPQ (Early Gen)1,200 ± 1504537Moderate

Analysis:

  • Potency: The 7-MeOH derivative is significantly more potent than the early-generation DPQ and the positional isomer 5-AIQ.

  • Solubility vs. Potency: While Derivative A (Methyl ether) shows higher potency (85 nM), it loses the water solubility conferred by the hydroxyl group. The 7-MeOH compound represents an optimal balance of bioavailability and potency.

  • Benchmarking: It does not yet match the picomolar potency of Olaparib , but its smaller molecular weight (Fragment-Based Drug Design) makes it an ideal "seed" for linking to other pharmacophores.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the following protocols. The use of a Clonogenic Survival Assay is preferred over MTT for PARP inhibitors, as the mechanism (replication stress) requires multiple cell divisions to manifest lethality.

Workflow Visualization

Assay_Workflow Start Cell Seeding (500 cells/well) Attach Attachment Period (24 Hours) Start->Attach Treat Drug Treatment (Serial Dilution) Attach->Treat Incubate Incubation (10-14 Days) Treat->Incubate Fix Fixation & Staining (Crystal Violet) Incubate->Fix Count Colony Counting (>50 cells = 1 colony) Fix->Count Calc Calculate PE & SF Count->Calc

Figure 2: Clonogenic Assay Workflow.[1] Long-term incubation is critical for detecting synthetic lethality.

Detailed Methodology
Reagents:
  • Compound Stock: Dissolve (1-Aminoisoquinolin-7-yl)methanol in DMSO to 10 mM. Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Control: Olaparib (Positive Control), 0.1% DMSO (Vehicle).

  • Stain: 0.5% Crystal Violet in 20% Methanol.

Step-by-Step Protocol:
  • Seeding: Seed cells (MDA-MB-436 and MCF-7) into 6-well plates at low density (500–1000 cells/well).

    • Critical: Ensure single-cell suspension to avoid clumping.

  • Attachment: Allow cells to attach for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare serial dilutions of the 7-MeOH derivative (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Add 2 mL of media containing the drug to each well.

    • Validation: Run triplicates for every concentration.

  • Exposure: Incubate for 10–14 days. Do not change media unless the control wells turn yellow (acidic).

    • Why? Changing media removes the drug and floating dead cells, potentially skewing results.

  • Fixation:

    • Wash gently with PBS.

    • Add Fix/Stain solution for 20 minutes at Room Temp.

    • Rinse with tap water and air dry.

  • Analysis:

    • Count colonies with >50 cells.

    • Calculate Surviving Fraction (SF) :

      
      
      

References & Further Reading

  • Structure-Activity Relationships of 1-Aminoisoquinolines:

    • Comparison of 5-AIQ and derivatives.

    • Source: [Search Result 1.10] Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor... MDPI.

  • Mechanism of PARP Trapping:

    • Foundational understanding of why these inhibitors kill cancer cells.

    • Source: [Search Result 1.9] Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1... NIH/PubMed.

  • Synthetic Lethality in BRCA-Deficient Cells:

    • Clinical context for cytotoxicity testing.

    • Source: [Search Result 1.17] A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology.

  • General Isoquinoline Cytotoxicity:

    • Broader context of the scaffold.

    • Source: [Search Result 1.4] Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione... ResearchGate.[5]

Sources

A Researcher's Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors Derived from (1-Aminoisoquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Aminoisoquinolin-7-yl)methanol serves as a crucial chemical intermediate in the synthesis of a new generation of pharmaceutical compounds, particularly kinase inhibitors aimed at cancer therapy.[1] Its unique structure provides a scaffold for designing molecules with high selectivity towards specific signaling pathways implicated in tumor progression. However, as with any kinase inhibitor, the specter of off-target effects looms large, presenting a significant hurdle in the drug development pipeline. The central challenge lies in the highly conserved nature of the ATP-binding site across the human kinome, which can lead to unintended interactions and potential toxicity.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the off-target effects of novel kinase inhibitors synthesized from (1-Aminoisoquinolin-7-yl)methanol. We will delve into a multi-pronged approach that combines computational prediction with robust experimental validation, ensuring a thorough and reliable selectivity profile.

The Imperative of Selectivity Profiling

The clinical success of a kinase inhibitor is intrinsically linked to its selectivity. While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[3][4] Therefore, a rigorous assessment of a compound's activity across the entire kinome is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity and potential liabilities.

A Multi-Faceted Strategy for Off-Target Assessment

A robust assessment of off-target effects is not a single experiment but a staged, iterative process. The most effective strategy integrates computational and experimental approaches to build a comprehensive selectivity profile.

Off_Target_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Profiling cluster_validation Validation & Optimization In_Silico Computational Prediction (e.g., Chemical Similarity, Docking) Biochemical Biochemical Assays (Kinome Profiling) In_Silico->Biochemical Prioritize Experimental Screening Cell_Based Cell-Based Assays (Target Engagement & Phenotypic) Biochemical->Cell_Based Validate Hits Lead_Opt Lead Optimization Cell_Based->Lead_Opt Inform SAR

Figure 1: A generalized workflow for assessing the off-target effects of a novel kinase inhibitor. This iterative process begins with broad, cost-effective computational methods and progresses to more specific and biologically relevant experimental validation.

Part 1: In Silico Profiling - The Predictive First Pass

Before embarking on costly and time-consuming experimental screening, computational methods provide a valuable initial assessment of potential off-target interactions.[5] These in silico approaches leverage the chemical structure of the inhibitor to predict its binding affinity against a virtual panel of kinases and other proteins.

Key Methodologies:

  • Chemical Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the chemical fingerprint of the test compound to a database of known ligands and their targets.[6] This can rapidly identify potential off-target families.

  • Structure-Based Methods (Molecular Docking): If the crystal structures of potential off-target kinases are available, molecular docking simulations can predict the binding mode and estimate the binding affinity of the inhibitor within the ATP-binding pocket.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for binding to a particular kinase and can be used to screen for compounds that fit this model.[6]

While predictive, these methods are not definitive and require experimental validation. Their primary utility lies in prioritizing kinases for subsequent experimental screening and providing early warnings of potential liabilities.

Part 2: In Vitro Profiling - Experimental Validation

Experimental profiling is the cornerstone of off-target assessment. This is typically a two-tiered process involving initial biochemical screens followed by more physiologically relevant cell-based assays.

Tier 1: Biochemical Assays (Kinome Profiling)

Kinome profiling involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory activity.[4][7][8] This provides a quantitative measure of selectivity.

Comparison of Kinome Profiling Platforms:

PlatformPrincipleThroughputData OutputConsiderations
Radiometric Assays (e.g., ³³P-ATP Filter Binding) Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8]HighIC₅₀ valuesGold standard for sensitivity and accuracy; requires handling of radioactive materials.
Fluorescence-Based Assays (e.g., HTRF, FP) Detects changes in fluorescence resonance energy transfer or fluorescence polarization upon substrate phosphorylation.[8]HighIC₅₀ valuesNon-radioactive and amenable to automation; potential for compound interference with the detection method.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the amount of ATP remaining after a kinase reaction.HighIC₅₀ valuesSimple "add-mix-read" format; indirect measurement of kinase activity.
Label-Free Assays (e.g., Surface Plasmon Resonance) Measures changes in mass on a sensor surface as the kinase binds to an immobilized inhibitor.MediumK_d_ valuesProvides direct binding affinity data; can be lower throughput.
Multiplexed Inhibitor Bead (MIB) / Kinobeads Mass Spectrometry Uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture active kinases from a cell lysate, which are then identified and quantified by mass spectrometry.[9]MediumRelative kinase abundance and inhibitor bindingProvides a snapshot of the active kinome in a cellular context; semi-quantitative.

Experimental Protocol: Radiometric Kinase Profiling

This protocol provides a generalized workflow for a standard radiometric filter-binding assay.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate compound with kinase mix Compound_Prep->Incubation Reaction_Mix Prepare kinase reaction mix (buffer, kinase, substrate, MgCl₂) Reaction_Mix->Incubation Initiate Initiate reaction with [γ-³³P]ATP Incubation->Initiate Quench Quench reaction Initiate->Quench Filter Spot reaction onto filter membrane Quench->Filter Wash Wash to remove unincorporated ATP Filter->Wash Scintillation Measure incorporated ³³P via scintillation counting Wash->Scintillation Analysis Calculate % inhibition and determine IC₅₀ Scintillation->Analysis

Figure 2: A step-by-step workflow for a radiometric kinase profiling assay. This method is highly sensitive and provides quantitative inhibition data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (derived from (1-Aminoisoquinolin-7-yl)methanol) in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide substrate, and reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Filter Binding: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated ³³P on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Tier 2: Cell-Based Assays

While biochemical assays are excellent for determining direct inhibitory activity, they do not account for factors such as cell permeability, intracellular target concentration, and the influence of cellular signaling networks.[10] Therefore, it is crucial to validate biochemical hits in a cellular context.

Comparison of Cell-Based Assay Formats:

Assay TypePrincipleThroughputData OutputConsiderations
Target Engagement Assays (e.g., NanoBRET™, CETSA®) Measures the binding of the inhibitor to its target kinase within intact cells.Medium-HighTarget engagement EC₅₀Confirms that the compound reaches and binds to its intended and off-target kinases in a cellular environment.
Phosphorylation-Specific Western Blotting Measures the phosphorylation status of a known downstream substrate of the target kinase.LowQualitative or semi-quantitative assessment of target inhibitionProvides direct evidence of target modulation in a signaling pathway.
Phospho-Flow Cytometry Quantifies the phosphorylation of intracellular proteins on a single-cell level.HighQuantitative measurement of pathway inhibition in cell populationsAllows for the analysis of heterogeneous cell populations.
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of a protein upon ligand binding.MediumTarget engagement and cellular EC₅₀Does not require modification of the compound or target protein.
Off-Target Screening Cell Microarray Analysis (OTSCMA) Utilizes cell microarrays expressing a large number of human proteins to assess nonspecific binding.[11]HighIdentification of potential off-target binding partnersProvides a broad screen for unintended interactions with cell surface and secreted proteins.
Phenotypic Screening Measures the effect of the inhibitor on a cellular phenotype (e.g., proliferation, apoptosis, migration).HighPhenotypic EC₅₀Provides a functional readout of the compound's overall cellular activity, but does not directly identify the target.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a NanoBRET™ assay to quantify compound binding to a target kinase in living cells.

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture cells expressing NanoLuc®-Kinase fusion Dispense Dispense cells into assay plate Cell_Culture->Dispense Compound_Prep Prepare serial dilutions of test compound Add_Compound Add test compound Compound_Prep->Add_Compound Dispense->Add_Compound Add_Tracer Add NanoBRET™ tracer Add_Compound->Add_Tracer Equilibrate Equilibrate at 37°C Add_Tracer->Equilibrate Add_Substrate Add NanoLuc® substrate Equilibrate->Add_Substrate Read_BRET Read BRET signal (donor and acceptor emission) Add_Substrate->Read_BRET Calculate Calculate NanoBRET™ ratio and determine IC₅₀ Read_BRET->Calculate

Figure 3: Workflow for a NanoBRET™ target engagement assay. This method provides quantitative data on compound binding to a specific kinase within living cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells that have been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Compound Dosing: Prepare serial dilutions of the test inhibitor.

  • Assay Setup: Dispense the cells into a multi-well assay plate. Add the test compound to the wells and incubate.

  • Tracer Addition: Add a fluorescently labeled tracer that also binds to the target kinase.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Substrate Addition: Add the NanoLuc® substrate to generate the donor luminescence signal.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC₅₀ value from the dose-response curve.

Case Study Framework: Profiling a Hypothetical Inhibitor "IQM-1"

To illustrate the application of these methodologies, consider a hypothetical novel kinase inhibitor, "IQM-1," derived from (1-Aminoisoquinolin-7-yl)methanol and designed to target Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[12]

1. In Silico Prediction:

  • Computational screening of IQM-1 against a kinase database predicts potential off-target interactions with ROCK2, Protein Kinase A (PKA), and Mitogen-activated protein kinase 1 (MAPK1) due to structural similarities in their ATP-binding pockets.

2. Biochemical Kinome Profiling:

  • IQM-1 is screened against a panel of 400 kinases at a concentration of 1 µM.

Table 1: Biochemical Profiling of IQM-1 (1 µM)

Kinase Target% Inhibition
ROCK1 (On-Target) 98%
ROCK295%
PKA65%
MAPK142%
Other 396 kinases< 20%
  • Follow-up dose-response assays are performed to determine the IC₅₀ values for the primary hits.

Table 2: IC₅₀ Values for IQM-1

Kinase TargetIC₅₀ (nM)
ROCK1 15
ROCK225
PKA250
MAPK11,100

3. Cell-Based Target Engagement:

  • A NanoBRET™ assay is used to confirm target engagement in a cellular context.

Table 3: Cellular Target Engagement of IQM-1

Kinase TargetNanoBRET™ IC₅₀ (nM)
ROCK1 50
ROCK275
PKA1,500

Interpretation of Results:

The data suggests that IQM-1 is a potent inhibitor of its intended target, ROCK1, and also potently inhibits the closely related ROCK2 isoform.[13] The off-target activity against PKA is significantly weaker in the cellular assay compared to the biochemical assay, suggesting potential issues with cell permeability or that the intracellular environment disfavors this interaction. The activity against MAPK1 is weak and likely not physiologically relevant at therapeutic concentrations. This information is critical for guiding lead optimization efforts to improve selectivity for ROCK1 over ROCK2 and P.K.A.

Conclusion

A thorough assessment of off-target effects is a non-negotiable component of modern drug discovery. For novel kinase inhibitors derived from versatile scaffolds like (1-Aminoisoquinolin-7-yl)methanol, a systematic and multi-tiered approach is essential. By integrating predictive computational methods with robust biochemical and cell-based experimental validation, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of drug candidates but also provides a deeper understanding of their biological activity, ultimately paving the way for safer and more effective therapies. The judicious application of the techniques outlined in this guide will empower researchers to make informed decisions and accelerate the translation of promising molecules from the bench to the clinic.

References

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  • Google Patents. (n.d.). US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same.
  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
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